Product packaging for 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one(Cat. No.:CAS No. 87427-61-0)

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Katalognummer: B125108
CAS-Nummer: 87427-61-0
Molekulargewicht: 281.96 g/mol
InChI-Schlüssel: YPKHWACIODYBCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a specialized chemical building block of significant interest in medicinal chemistry and pharmaceutical development. Its primary research application is as a critical synthetic intermediate in the preparation of Bupropion analogs and related compounds . Bupropion is an atypical antidepressant that also serves as a smoking cessation aid; it functions as a relatively weak inhibitor of the neuronal reuptake of norepinephrine and dopamine, and it also acts as a nicotinic acetylcholine receptor antagonist . Researchers utilize this brominated ketone to systematically explore the structure-activity relationships of the Bupropion pharmacophore, particularly by investigating the effects of different halogen substitutions on the phenyl ring. This enables the study of how such modifications influence the compound's binding affinity, metabolic stability, and overall efficacy. The presence of both bromo and dichloro functional groups on the molecule makes it a versatile precursor for further chemical transformations, supporting the creation of novel compounds for pharmacological evaluation and the development of potential new chemical entities in central nervous system (CNS) drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrCl2O B125108 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one CAS No. 87427-61-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKHWACIODYBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540753
Record name 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87427-61-0
Record name 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87427-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated ketone that holds significance as a potential intermediate in pharmaceutical synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and a bromine atom alpha to a carbonyl group, suggests a reactive molecule with potential for further chemical modification and exploration of its biological activities. This technical guide provides a comprehensive overview of the known properties, potential synthesis, and toxicological considerations for this compound, aimed at professionals in research and drug development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 87427-61-0[1][2][3]
Molecular Formula C₉H₇BrCl₂O[1][2][3]
Molecular Weight 281.96 g/mol [1][2]
Appearance Colorless or slightly yellow solid[2]
Purity Industrial Grade, 99%[2]
Solubility Soluble in Dichloromethane (DCM) and Methanol[2]
Boiling Point (Predicted) 342.9 ± 32.0 °C[2]
XLogP3 (Predicted) 4.3[1]
IUPAC Name This compound[1]

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on general methods for the synthesis of α-bromoketones, a plausible synthetic route can be proposed. The most common method for introducing a bromine atom at the α-position of a ketone is through the reaction of the corresponding ketone with a brominating agent.

A likely precursor for the synthesis is 1-(3,4-dichlorophenyl)propan-1-one. The synthesis would then proceed via α-bromination.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 1_3_4_dichlorobenzene 1-(3,4-Dichlorophenyl)propan-1-one bromination α-Bromination 1_3_4_dichlorobenzene->bromination target_compound This compound bromination->target_compound brominating_agent Brominating Agent (e.g., Br₂, NBS) brominating_agent->bromination solvent Solvent (e.g., CH₂Cl₂, CH₃COOH) solvent->bromination

Figure 1: Hypothetical synthesis workflow for this compound.
Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via α-bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Materials:

  • 1-(3,4-Dichlorophenyl)propan-1-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH) as solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)propan-1-one in a suitable solvent like dichloromethane or acetic acid.

  • Addition of Brominating Agent: Slowly add a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the reaction mixture at room temperature with constant stirring. The reaction may be exothermic, and cooling might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if bromine was used). Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

While no specific published spectra for this compound have been identified, predictions based on its structure can be made.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons (multiplets), a quartet for the CH proton adjacent to the bromine, and a doublet for the CH₃ group.
¹³C NMR Aromatic carbons, a carbonyl carbon, a carbon bearing the bromine atom, and a methyl carbon.
IR Spectroscopy Characteristic C=O stretching vibration for the ketone, C-Br stretching, and bands corresponding to the dichlorinated aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (281.96 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

Biological Activity and Toxicological Profile

There is limited direct information available on the biological activity and toxicological profile of this compound. However, data from structurally related compounds can provide some insights.

A study on the genotoxicity of the related compound, 2-bromo-3'-chloropropiophenone (BCP), an impurity of the antidepressant bupropion, revealed that BCP is mutagenic, clastogenic, and aneugenic.[4] This activity was suggested to be mediated by the generation of reactive metabolites.[4] Given the structural similarity, it is plausible that this compound could exhibit similar toxicological properties.

The presence of the 3,4-dichlorophenyl moiety is also found in compounds with cytotoxic activity. For instance, some chalcones and thiazolidinedione derivatives containing this group have been investigated for their effects on cancer cell lines.[5][6]

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting, assuming it to be a potentially toxic and mutagenic substance.

Toxicity_Pathway cluster_compound Compound cluster_metabolism Metabolic Activation cluster_intermediates Reactive Intermediates cluster_effects Cellular Effects cluster_outcomes Toxicological Outcomes Target_Compound This compound Metabolism Metabolic Activation (e.g., by P450 enzymes) Target_Compound->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Cell_Damage Cellular Damage Reactive_Metabolites->Cell_Damage Mutagenicity Mutagenicity DNA_Damage->Mutagenicity Clastogenicity Clastogenicity DNA_Damage->Clastogenicity Aneugenicity Aneugenicity Cell_Damage->Aneugenicity

Figure 2: Postulated toxicological pathway based on related compounds.

Conclusion

This compound is a compound with potential applications in synthetic chemistry, particularly as a building block for more complex molecules. While detailed experimental data is scarce, this guide provides a summary of its known properties and a framework for its synthesis and potential toxicological concerns based on analogous structures. Further research is warranted to fully characterize this compound, including the validation of its synthesis, acquisition of detailed spectroscopic data, and a thorough investigation of its biological and toxicological profile. Such studies will be instrumental in determining its utility and safety for applications in drug discovery and development. Professionals handling this compound should exercise caution and adhere to strict safety protocols.

References

Elucidation of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate in the synthesis of bupropion analogues.[1] This document details the methodologies for its synthesis and characterization through various spectroscopic techniques.

Chemical Identity and Properties

This compound is a halogenated ketone with the following identifiers:

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 87427-61-0[2][3][4]
Molecular Formula C₉H₇BrCl₂O[2][3][4]
Molecular Weight 281.96 g/mol [2][3][4]
Synonyms 1-Bromoethyl 3,4-Dichlorophenyl Ketone, 2-bromo-3',4'-dichloropropiophenone[2][3]

Synthesis Protocol

The synthesis of this compound can be achieved via the bromination of 1-(3,4-dichlorophenyl)propan-1-one. The following protocol is adapted from the synthesis of a structurally similar compound.

Reaction Scheme:

Synthesis_Scheme reactant 1-(3,4-dichlorophenyl)propan-1-one product This compound reactant->product α-Bromination reagent Br₂ Dichloromethane Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Crude Product purification Column Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Data Interpretation and Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation

References

In-Depth Technical Guide: Characterization of CAS Number 87427-61-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound associated with CAS number 87427-61-0. Through rigorous database analysis, it has been determined that this CAS number corresponds to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one . This compound is primarily recognized as a process impurity in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3][4][5][6][7][8][9] Understanding the physicochemical properties, synthesis, and analytical characterization of this impurity is crucial for quality control and regulatory compliance in the pharmaceutical industry.

This guide summarizes key quantitative data, provides detailed experimental methodologies for its synthesis and analysis, and visualizes relevant workflows and pathways to support researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, analysis, and understanding its behavior in various matrices.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 1-Bromoethyl 3,4-dichlorophenyl ketone; 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone[4]
CAS Number 87427-61-0[1][4][7]
Molecular Formula C₉H₇BrCl₂O[1][4][7]
Molecular Weight 281.96 g/mol [1][4][7]
Appearance Beige Solid[7]
Storage 2-8°C Refrigerator[7]

Synthesis and Characterization

Synthesis Protocol

The synthesis of this compound typically involves the bromination of the corresponding propiophenone. The following is a generalized experimental protocol based on common methods for the synthesis of α-bromo ketones.

Reaction: Bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Reagents and Materials:

  • 1-(3,4-dichlorophenyl)propan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Inert solvent (e.g., Dichloromethane, Chloroform, Carbon tetrachloride)

  • Catalyst (e.g., catalytic amount of HBr or a radical initiator like AIBN if using NBS)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)propan-1-one in an appropriate inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • If using bromine, cool the solution in an ice bath. Add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is monitored by the disappearance of the bromine color.

  • If using N-Bromosuccinimide, add NBS and a catalytic amount of a radical initiator to the solution and reflux the mixture. The reaction progress can be monitored by TLC.

  • After the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acid and remove unreacted bromine.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis_Workflow start Start: Dissolve 1-(3,4-dichlorophenyl)propan-1-one in solvent bromination Bromination: Add Bromine or NBS start->bromination monitoring Monitor Reaction Progress (TLC or color change) bromination->monitoring workup Workup: - Quench with NaHCO3 - Separate organic layer - Wash with brine monitoring->workup drying Dry organic layer (Na2SO4) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification end End: Purified this compound purification->end

A generalized workflow for the synthesis of this compound.
Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, a quartet for the methine proton adjacent to the bromine, and a doublet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the dichlorophenyl ring, the carbon bearing the bromine atom, and the methyl carbon.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for its quantification as an impurity in Bupropion. A typical reversed-phase HPLC method would involve:

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength.

Analytical_Workflow cluster_structural cluster_purity sample Sample: This compound structural_elucidation Structural Elucidation sample->structural_elucidation purity_assessment Purity Assessment sample->purity_assessment nmr NMR Spectroscopy (¹H and ¹³C) structural_elucidation->nmr ms Mass Spectrometry (Molecular Weight and Isotopic Pattern) structural_elucidation->ms hplc HPLC (Purity and Quantification) purity_assessment->hplc

A proposed analytical workflow for the characterization of this compound.

Biological Context and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in the public domain. As a known impurity of Bupropion, its primary relevance is in the context of the safety and efficacy of the parent drug.[10] Impurities in pharmaceuticals can potentially have their own pharmacological or toxicological effects.

The parent drug, Bupropion , is an atypical antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of norepinephrine and dopamine in the synaptic cleft, Bupropion increases the concentration of these neurotransmitters, leading to its antidepressant and smoking cessation effects.

The signaling pathway affected by Bupropion involves the modulation of neurotransmitter levels, which in turn influences downstream signaling cascades in the brain.

Bupropion_Signaling_Pathway bupropion Bupropion dat Dopamine Transporter (DAT) bupropion->dat Inhibits net Norepinephrine Transporter (NET) bupropion->net Inhibits dopamine Increased Synaptic Dopamine dat->dopamine Leads to norepinephrine Increased Synaptic Norepinephrine net->norepinephrine Leads to downstream Downstream Signaling Cascades (e.g., cAMP, CREB) dopamine->downstream norepinephrine->downstream therapeutic_effects Therapeutic Effects (Antidepressant, Smoking Cessation) downstream->therapeutic_effects

Simplified signaling pathway of Bupropion, the parent drug of the impurity.

Conclusion

This compound (CAS 87427-61-0) is a critical reference standard for the quality control of Bupropion. This guide has provided a consolidated overview of its physicochemical properties, a plausible synthetic route, and a standard analytical workflow for its characterization. While the direct biological effects of this impurity are not well-documented, its relationship to Bupropion underscores the importance of its monitoring and control in pharmaceutical manufacturing. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary technical details for their work with this compound.

References

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate in the synthesis of the antidepressant medication Bupropion. This document details its chemical properties, synthesis, and analytical characterization. While primarily a synthetic precursor, its role in the broader context of pharmaceutical development is also discussed.

Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₇BrCl₂O[1][2][3]
Molecular Weight 281.96 g/mol [1][2][3]
CAS Number 87427-61-0[1][2]
Appearance Beige solid[1]
Synonyms 1-Bromoethyl 3,4-dichlorophenyl ketone, 2-Bromo-3',4'-dichloropropiophenone[1][2]

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its function as a crucial intermediate in the manufacturing of Bupropion.[2] Bupropion is a widely prescribed antidepressant and smoking cessation aid. The synthesis of Bupropion from this intermediate is a key step in its commercial production.

Bupropion Synthesis Pathway

The synthesis of Bupropion from 3,4-dichloropropiophenone involves a two-step process where this compound is a key, isolatable intermediate. The general pathway is outlined below.

bupropion_synthesis start 3,4-Dichloropropiophenone intermediate This compound start->intermediate Bromination bupropion Bupropion intermediate->bupropion Amination with tert-butylamine end Bupropion HCl bupropion->end Salt Formation (HCl)

Caption: Synthetic pathway of Bupropion HCl.

Experimental Protocols

Synthesis of this compound

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be adapted from procedures for analogous α-bromoketones. This reaction involves the electrophilic α-bromination of the precursor ketone.

Materials:

  • 3,4-Dichloropropiophenone

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, acetic acid)

Procedure (Adapted):

  • Dissolve 3,4-Dichloropropiophenone in an appropriate inert solvent in a round-bottom flask equipped with a dropping funnel and a stirrer.

  • Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by a brine wash.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

A comprehensive characterization of this compound is essential to ensure its purity and identity before its use in subsequent synthetic steps. The following analytical techniques are commonly employed.[3]

TechniquePurpose
¹H NMR Confirms the molecular structure by identifying the chemical environment of each proton.
Mass Spectrometry Determines the molecular weight and provides information on the fragmentation pattern.
HPLC Assesses the purity of the compound.
FTIR Identifies the functional groups present in the molecule, particularly the carbonyl and C-Br bonds.
TGA Evaluates the thermal stability of the compound.

Biological Significance

Currently, there is no direct evidence in the scientific literature to suggest that this compound has any specific biological activity or is used in biological assays or signaling pathway studies. Its role appears to be exclusively as a synthetic intermediate in the production of pharmacologically active compounds like Bupropion. Therefore, diagrams of signaling pathways or detailed experimental workflows in a biological context are not applicable.

Logical Workflow for Quality Control

The quality control of this compound is a critical step to ensure the purity and efficacy of the final active pharmaceutical ingredient (API), Bupropion.

quality_control start Synthesized this compound purity_check Purity Assessment (HPLC) start->purity_check identity_check Structural Confirmation (NMR, MS, FTIR) start->identity_check decision Meets Specifications? purity_check->decision identity_check->decision proceed Proceed to Bupropion Synthesis decision->proceed Yes repurify Repurification decision->repurify No repurify->purity_check

Caption: Quality control workflow for the intermediate.

Conclusion

This compound is a well-characterized chemical compound with a defined and critical role as an intermediate in the synthesis of Bupropion. While it does not possess known direct biological activity, its correct synthesis and purification are paramount for the quality of the final pharmaceutical product. This guide provides researchers and drug development professionals with the core technical information regarding this important synthetic building block.

References

In-Depth Technical Guide: 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated propiophenone derivative. Its significance in the pharmaceutical and chemical research sectors lies primarily in its role as a key intermediate in the synthesis of various organic molecules, most notably as a precursor or impurity related to the synthesis of bupropion and its analogues.[1][2] This guide provides a comprehensive overview of its known synonyms, chemical properties, and general synthetic methodologies.

Chemical Identity and Synonyms

A clear identification of chemical compounds is crucial for researchers. The following table summarizes the primary identifiers and synonyms for this compound.

Identifier TypeValue
IUPAC Name This compound[3]
CAS Number 87427-61-0[3][4][5]
Molecular Formula C₉H₇BrCl₂O[3][4][5]
Molecular Weight 281.96 g/mol [3][5]
Synonym 1 2-bromo-3',4'-dichloropropiophenone[3]
Synonym 2 1-Bromoethyl 3,4-dichlorophenyl ketone[2]
Synonym 3 2-bromo-(3',4'-dichlorophenyl)propan-1-one[3]
InChI InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3[3]
InChIKey YPKHWACIODYBCI-UHFFFAOYSA-N[3]
SMILES CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br[3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, application in reactions, and for analytical method development. The table below lists key computed properties for this compound.

PropertyValue
XLogP3 4.3[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Exact Mass 279.90573 Da[3]
Monoisotopic Mass 279.90573 Da[3]
Topological Polar Surface Area 17.1 Ų[3]
Heavy Atom Count 13[3]

Experimental Protocols

While specific, detailed experimental data for this compound is not widely available in peer-reviewed literature, a general synthetic protocol can be described based on the synthesis of analogous α-bromoketones. The synthesis typically involves the α-bromination of the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one.

General Synthesis of this compound

The following protocol is a representative method for the synthesis of α-bromoketones and can be adapted for the synthesis of the title compound.

Materials:

  • 1-(3,4-dichlorophenyl)propan-1-one

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • An appropriate solvent (e.g., dichloromethane, chloroform, or methanol)

  • A catalytic amount of acid (e.g., HBr) may be used

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)propan-1-one in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a stoichiometric amount of the brominating agent (e.g., a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by a wash with brine.

  • The organic layer is then separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

Commercial suppliers of this compound as a reference standard typically provide a certificate of analysis with detailed analytical data.[5] This data package often includes:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify the positions of protons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

While the specific spectra and chromatograms are proprietary to the suppliers, a general HPLC method for the analysis of similar brominated aromatic ketones involves reverse-phase chromatography with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][7]

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature that describes the involvement of this compound in specific biological signaling pathways or complex experimental workflows beyond its use as a synthetic intermediate. Its primary role is in the construction of more complex molecules that may have biological activity.

As such, a diagrammatic representation of a signaling pathway or a complex experimental workflow involving this specific compound cannot be provided. However, a logical workflow for its synthesis and subsequent use can be visualized.

G Logical Workflow for the Use of this compound start Starting Material: 1-(3,4-dichlorophenyl)propan-1-one bromination α-Bromination Reaction start->bromination product Product: This compound bromination->product purification Purification (e.g., Recrystallization, Chromatography) product->purification analysis Analytical Characterization (NMR, MS, HPLC) purification->analysis next_step Use as Intermediate in Further Synthesis (e.g., Bupropion Analogues) analysis->next_step

Caption: A logical workflow illustrating the synthesis and subsequent application of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of pharmaceutical compounds, particularly bupropion analogues. While detailed experimental and biological data in the public domain are scarce, its chemical identity and general synthetic routes are established. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. Further research into its potential biological activities or novel synthetic applications could expand its scientific significance.

References

Physical and chemical properties of 2-bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated aromatic ketone that holds significance as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features, including the dichlorinated phenyl ring and the alpha-bromo ketone moiety, make it a versatile building block for introducing specific functionalities into larger molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₇BrCl₂OPubChem[3]
Molecular Weight 281.96 g/mol PubChem[3]
CAS Number 87427-61-0PubChem[3]
Physical State SolidIndiaMART[1]
Color Colorless or slightly yellowIndiaMART[1]
Boiling Point 342.9 ± 32.0 °C (Predicted)IndiaMART[1]
Solubility Soluble in Dichloromethane (DCM) and MethanolIndiaMART[1]
XLogP3 4.3 (Computed)PubChem[3]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the bromination of a suitable precursor, followed by purification and characterization to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 1-(3,4-dichlorophenyl)propan-1-one bromination Bromination (e.g., with NBS or Br₂) start->bromination crude_product Crude this compound bromination->crude_product purification Purification (e.g., Recrystallization or Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms ir Infrared Spectroscopy (IR) pure_product->ir hplc HPLC for Purity pure_product->hplc

Synthesis and Characterization Workflow

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and characterization of this compound. It is important to note that specific experimental details are not publicly available, and these protocols are based on standard organic chemistry practices for similar compounds.

Synthesis: Bromination of 1-(3,4-dichlorophenyl)propan-1-one

A plausible synthetic route involves the alpha-bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Materials:

  • 1-(3,4-dichlorophenyl)propan-1-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)propan-1-one in the chosen anhydrous solvent in a round-bottom flask.

  • Add N-Bromosuccinimide and a catalytic amount of the radical initiator.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons on the dichlorophenyl ring and the protons of the propanone backbone. The proton on the carbon bearing the bromine atom would likely appear as a quartet, coupled to the methyl protons, which would appear as a doublet.

  • ¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. The spectrum would show distinct peaks for the carbonyl carbon, the carbon attached to the bromine, the methyl carbon, and the carbons of the aromatic ring.

General Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 281.96 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

General Protocol for MS Analysis:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the solution into the mass spectrometer (e.g., using an ESI or GC-MS interface).

  • Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns.

3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:

  • A strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹.

  • C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

  • C-Cl and C-Br stretching vibrations, which are typically found in the fingerprint region.

General Protocol for IR Analysis (ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

General Protocol for HPLC Analysis:

  • Prepare a dilute solution of the sample in a suitable mobile phase solvent.

  • Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

  • Elute the sample with a suitable mobile phase and detect the compound using a UV detector.

  • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

This compound is a valuable chemical intermediate. While detailed, publicly available experimental data on its properties and synthesis is limited, this guide provides a foundational understanding based on available information and established chemical principles. For definitive quantitative data and detailed experimental procedures, researchers are encouraged to consult commercial suppliers who offer this compound with a comprehensive Certificate of Analysis.

References

Navigating the Chemical Maze: A Technical Guide to the Isomers of C9H7BrCl2O

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural complexities and potential applications of a single molecular formula.

The molecular formula C9H7BrCl2O represents not a single entity, but a vast landscape of chemical structures known as isomers. Each isomer, while sharing the same atomic composition, possesses a unique three-dimensional arrangement, leading to distinct chemical and physical properties. This technical guide, intended for researchers, scientists, and drug development professionals, elucidates the complexities of naming these compounds, explores their synthesis, and delves into their potential biological activities, with a focus on halogenated acetophenones as a core structural motif.

The Challenge of a Single Name: Understanding Isomerism

A molecular formula alone is insufficient to assign a definitive IUPAC (International Union of Pure and Applied Chemistry) name. The formula C9H7BrCl2O can correspond to numerous constitutional isomers, where the atoms are connected in different orders, and stereoisomers, where the connectivity is the same but the spatial arrangement differs.

For instance, the core structure could be a substituted acetophenone, a benzaldehyde derivative, a cyclic ether, or a variety of other scaffolds. The positions of the bromine and two chlorine atoms on the aromatic ring or aliphatic side chain further multiply the possibilities. To illustrate this complexity, this guide will focus on a few representative isomers, primarily within the well-studied class of substituted acetophenones.

Exemplary Isomers of C9H7BrCl2O:

To provide concrete examples, we will consider three plausible isomers of C9H7BrCl2O:

  • Isomer 1: 1-(4-Bromo-2,5-dichlorophenyl)ethan-1-one

  • Isomer 2: 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one

  • Isomer 3: 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one

These examples highlight how the placement of the halogen atoms on the phenyl ring and the acetyl group gives rise to distinct chemical entities.

Synthesis and Characterization: A Methodological Overview

The synthesis of halogenated acetophenones often involves multi-step processes. A common strategy is the Friedel-Crafts acylation of a corresponding dihalobenzene, followed by selective halogenation. Alternatively, direct halogenation of a substituted acetophenone can be employed.

Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone (Isomer 2)

This protocol describes a common method for the bromination of a substituted acetophenone.[1]

Materials:

  • 1-(2,4-dichlorophenyl)ethanone (0.1 mol, 18.9 g)

  • Bromine (0.1 mmol, 16 g)

  • Ethyl ether (100 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-(2,4-dichlorophenyl)ethanone in 100 mL of ethyl ether, add bromine dropwise with stirring.

  • The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the organic phase is washed sequentially with 100 mL of water and 50 mL of brine.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration.

  • The solvent is evaporated under reduced pressure (in vacuo) to yield the crude product, 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Characterization:

The synthesized compound would then be purified, typically by recrystallization or column chromatography, and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, the 1H NMR spectrum of 2-bromo-1-(4-chlorophenyl)ethanone shows characteristic signals for the aromatic protons and the methylene protons adjacent to the bromine atom.[2]

Biological Activity and Potential Applications

Halogenated organic compounds are of significant interest in drug discovery due to their often-enhanced biological activities.[3] The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated acetophenones and related structures have been investigated for a range of bioactivities, particularly as antimicrobial and antifungal agents.[4][5]

The mechanism of action for many halogenated antimicrobials involves the disruption of cellular processes. As oxidizing agents, they can destroy the cellular activity of proteins and disrupt membrane-associated functions like oxidative phosphorylation.[6]

Quantitative Data on Antimicrobial Activity
Compound DerivativeTarget OrganismMeasurementValueReference
Derivative of 2-Bromo-1-(3,4-dichlorophenyl)ethanolStaphylococcus aureusMIC8 µg/mL[7]
Ciprofloxacin (Control)Staphylococcus aureusMIC4 µg/mL[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Visualizing the Workflow: From Synthesis to Evaluation

The development of novel compounds for therapeutic applications follows a logical progression. The following diagram, generated using the DOT language, illustrates a typical workflow for the synthesis and biological evaluation of halogenated acetophenone derivatives.

workflow Workflow for Synthesis and Evaluation of C9H7BrCl2O Isomers cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Dichlorobenzene) reaction Chemical Synthesis (e.g., Friedel-Crafts Acylation, Bromination) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Screening (e.g., Antimicrobial Assay) characterization->screening Pure Isomer dose_response Dose-Response Studies (MIC/IC50 Determination) screening->dose_response mechanism Mechanism of Action Studies dose_response->mechanism toxicity Toxicity & Safety Assessment dose_response->toxicity

A generalized workflow for the synthesis and evaluation of novel chemical entities.

This guide underscores that the molecular formula C9H7BrCl2O opens the door to a multitude of unique chemical compounds. By focusing on the family of halogenated acetophenones, we can begin to appreciate the synthetic strategies, potential biological activities, and the structured research workflow required to explore this complex chemical space. Further research into specific isomers is necessary to fully elucidate their individual properties and potential for applications in science and medicine.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity of Alpha-Bromo Ketones

Abstract

Alpha-bromo ketones are a class of highly versatile synthetic intermediates characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement confers a distinct and powerful reactivity profile, making them indispensable building blocks in modern organic synthesis and medicinal chemistry. The electron-withdrawing nature of the carbonyl group significantly activates the α-carbon, rendering it highly susceptible to nucleophilic attack and facilitating a range of transformations including substitutions, eliminations, and complex rearrangements. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of alpha-bromo ketones, with a particular focus on their utility in the development of covalent inhibitors for therapeutic targets.

Introduction: The Structural Basis of Reactivity

The reactivity of α-bromo ketones is dominated by the interplay between the carbonyl group and the adjacent C-Br bond. The carbonyl group exerts a powerful inductive effect, polarizing the C-Br bond and increasing the electrophilicity of the α-carbon.[1] This makes the bromine atom an excellent leaving group and the α-carbon a prime target for nucleophiles. Furthermore, the α-protons (if present) exhibit enhanced acidity, enabling the formation of enolates which are key intermediates in many of their characteristic reactions.[2]

dot

G Figure 2: Acid-Catalyzed Bromination Workflow Start Ketone (Keto Tautomer) Step1 Protonation of Carbonyl Oxygen Start->Step1 + H⁺ Intermediate1 Protonated Ketone Step1->Intermediate1 Step2 Deprotonation at α-Carbon (Rate-Limiting) Intermediate1->Step2 - H⁺ Intermediate2 Enol Intermediate (Nucleophilic) Step2->Intermediate2 Step3 Nucleophilic Attack on Br₂ Intermediate2->Step3 + Br₂ Intermediate3 Oxonium Ion Intermediate Step3->Intermediate3 Step4 Deprotonation Intermediate3->Step4 - H⁺ End α-Bromo Ketone Step4->End

Caption: The reaction pathway for acid-catalyzed ketone bromination.

Synthesis from Olefins and Other Precursors

Modern synthetic methods allow for the direct conversion of olefins into α-bromo ketones, avoiding the need for a ketone starting material. T[3]hese methods often employ reagents like N-bromosuccinimide (NBS) in conjunction with an oxidant.

[3]#### 2.3 Summary of Synthetic Methods

The choice of synthetic method depends on substrate availability, functional group tolerance, and desired scale.

Starting MaterialReagentsConditionsTypical Yield (%)Reference
KetonesBr₂, Acetic AcidRoom Temperature65-90%
KetonesN-Bromosuccinimide (NBS), cat. Silica GelReflux in Methanol>80%
Olefinso-Iodoxybenzoic acid (IBX), TEABrMildGood
OlefinsTsNBr₂Room Temp, Acetone-WaterExcellent
AlkynesN,N-dibromo-p-toluenesulfonamideAmbient TemperatureHigh
Aromatic EpoxidesCBr₄, Photoreaction catalystRoom Temp, Visible Light60-85%

Table 1: Selected methods for the synthesis of α-bromo ketones.

Core Reactivity and Key Reactions

The dual functionality of α-bromo ketones opens pathways to a wide array of chemical transformations.

Nucleophilic Substitution (SN2)

The α-carbon is highly activated towards SN2 reactions. Kinetic studies have confirmed that halogens alpha to a carbonyl group are significantly more reactive in nucleophilic substitution compared to their simple halo-alkane counterparts. T[4]his enhanced reactivity is fundamental to their use in constructing larger molecules, particularly heterocycles.

[1]dot

G Figure 3: Nucleophilic Substitution (SN2) Mechanism Reactants Nu:⁻  +  R-CO-CH₂-Br TS [Nu---CH₂(Br)---CO-R]⁻ Reactants->TS Backside Attack Products R-CO-CH₂-Nu  +  Br⁻ TS->Products Bromide Ejection G Figure 4: E2 Elimination (Dehydrobromination) Start α-Bromo Ketone Step1 Base abstracts α'-proton Start->Step1 + Base Intermediate Enolate-like Transition State Step1->Intermediate Step2 Concurrent loss of Br⁻ and π-bond formation Intermediate->Step2 End α,β-Unsaturated Ketone Step2->End G Figure 5: Favorskii Rearrangement Mechanism cluster_workflow Start α-Bromo Ketone (with α'-proton) Step1 Base abstracts α'-proton Start->Step1 Intermediate1 Enolate Formation Step1->Intermediate1 Step2 Intramolecular SN2 (Ring Closure) Intermediate1->Step2 Intermediate2 Cyclopropanone Intermediate Step2->Intermediate2 Step3 Nucleophilic attack on carbonyl Intermediate2->Step3 + Nu:⁻ Intermediate3 Tetrahedral Intermediate Step3->Intermediate3 Step4 Ring Opening (forms stable carbanion) Intermediate3->Step4 Intermediate4 Carbanion Step4->Intermediate4 Step5 Protonation Intermediate4->Step5 + H⁺ End Carboxylic Acid Derivative (Ester/Amide) Step5->End G Figure 6: Covalent Inhibition of a Cysteine Protease cluster_enzyme Enzyme Active Site Enzyme_Cys Enzyme-Cys-SH (Nucleophile) Step1 Non-covalent Binding Enzyme_Cys->Step1 Inhibitor α-Bromo Ketone Inhibitor Inhibitor->Step1 Intermediate Enzyme-Inhibitor Complex Step1->Intermediate Step2 Covalent Bond Formation (SN2 Reaction) Intermediate->Step2 End Covalently Modified Enzyme (Enzyme-Cys-S-Inhibitor) (Inactive) Step2->End

References

A Technical Review of Dichlorophenyl Propanone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, pharmacological activity, and mechanisms of action of various dichlorophenyl propanone derivatives. The strategic incorporation of the dichlorophenyl moiety has been a key focus in medicinal chemistry to enhance interactions with biological targets, improve metabolic stability, and increase efficacy.[1] This document summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for pivotal studies, and illustrating relevant biological pathways and experimental workflows using Graphviz diagrams.

Kappa-Opioid Receptor Agonists

A significant area of research for dichlorophenyl derivatives has been in the development of potent and selective kappa-opioid agonists for potential therapeutic use as analgesics.[2]

Quantitative Biological Data

The following table summarizes the in vitro and in vivo activities of a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides and related analogues.

CompoundSubstituent (R)In Vitro Activity (MVD, IC50, nM)Analgesic Activity (Mouse Abdominal Constriction, ED50, mg/kg s.c.)
13 1-methylethyl1.80.06
48 3-aminophenyl0.350.04
U-50488 (reference)26.00.4

MVD: Mouse Vas Deferens assay

Experimental Protocols

General Synthesis of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides:

The synthesis of this class of compounds typically starts from chiral amino acids to introduce various alkyl and aryl substituents at the C1 position of the ethyl linking moiety.[2]

  • Amine Formation: A suitable N-Boc protected amino acid is coupled with N-methyl-2-(1-pyrrolidinyl)ethylamine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBT) in a solvent like dichloromethane (CH2Cl2).

  • Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in CH2Cl2.

  • Acetamide Formation: The resulting secondary amine is acylated with 3,4-dichlorophenylacetyl chloride in the presence of a base like triethylamine in CH2Cl2 to yield the final acetamide derivative.

  • Purification: The final compounds are purified by column chromatography on silica gel followed by crystallization of their hydrochloride or other suitable salts.

In Vitro Kappa-Opioid Agonist Activity (Mouse Vas Deferens Assay):

  • The vasa deferentia are isolated from male mice and mounted in an organ bath containing Krebs solution, maintained at 37 °C and gassed with 95% O2 / 5% CO2.

  • The tissues are stimulated electrically to induce twitch contractions.

  • Test compounds are added to the bath in a cumulative manner, and the inhibition of the electrically induced contractions is measured.

  • IC50 values are calculated as the concentration of the compound that produces a 50% inhibition of the twitch response.

In Vivo Analgesic Activity (Mouse Abdominal Constriction Model):

  • Mice are administered the test compound subcutaneously (s.c.).

  • After a set period (e.g., 20 minutes), an intraperitoneal injection of an irritant (e.g., phenylquinone) is given to induce abdominal constrictions (writhing).

  • The number of writhes is counted for a defined period.

  • The ED50 value, the dose that produces a 50% reduction in the number of writhes compared to vehicle-treated animals, is determined. The analgesic effects are confirmed to be opioid-mediated by demonstrating that they can be reversed by the opioid antagonist naloxone.[2]

Signaling Pathway

The activation of the kappa-opioid receptor (KOR) by these agonists initiates a signaling cascade that leads to analgesic effects.

KOR_Signaling Agonist Dichlorophenyl Propanone Derivative KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binds to Gi Gi Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia Leads to (decreased) IonChannels->Analgesia Contributes to

Caption: Kappa-opioid receptor signaling pathway.

Cytotoxic Agents

Certain dichlorophenyl derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table presents the growth inhibition (GI50) values for selected dichlorophenylacrylonitriles against the MCF-7 breast cancer cell line.

CompoundStructureGI50 (µM) for MCF-7
5 (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile0.56 ± 0.03
6 (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile0.127 ± 0.04
35 (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile0.030 ± 0.014
38 (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide0.034 ± 0.01
Experimental Protocols

General Synthesis of Dichlorophenylacrylonitriles:

These compounds are synthesized via a Knoevenagel condensation reaction.[3]

  • A mixture of a dichlorophenylacetonitrile (e.g., 3,4-dichlorophenylacetonitrile) and an appropriate aldehyde is dissolved in a suitable solvent such as ethanol.

  • A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux until completion, monitored by thin-layer chromatography (TLC).

  • The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Proposed Mechanism of Action Workflow

The cytotoxic effects of these compounds are proposed to be mediated through the induction of apoptosis.

Cytotoxicity_Workflow Compound Dichlorophenyl Derivative Cell Cancer Cell (e.g., MCF-7) Compound->Cell Treatment Interaction Cellular Interaction/ Uptake Cell->Interaction Pathway Induction of Apoptotic Pathway Interaction->Pathway Caspase Caspase Activation Pathway->Caspase Apoptosis Apoptosis/ Cell Death Caspase->Apoptosis

Caption: Proposed workflow for cytotoxicity.

Anti-Inflammatory Derivatives

Derivatives of known anti-inflammatory drugs, such as diclofenac, incorporating a dichlorophenyl moiety have been synthesized to explore novel mechanisms of action and improved safety profiles.

Mechanism of Action

A novel derivative of diclofenac, S-diclofenac, has been shown to possess anti-inflammatory effects that are mediated, in part, by the release of hydrogen sulfide (H2S). This molecule combines the cyclooxygenase (COX) inhibitory activity of diclofenac with the anti-inflammatory and cytoprotective effects of H2S.[4]

The proposed mechanism involves the downregulation of pro-inflammatory gene expression and a reduction in pro-inflammatory cytokines, while increasing anti-inflammatory cytokines.[4][5]

AntiInflammatory_Pathway S_Diclofenac S-Diclofenac H2S H2S Release S_Diclofenac->H2S NFkB NF-κB Pathway H2S->NFkB Inhibits AntiInflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) H2S->AntiInflammatory_Cytokines Upregulates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->ProInflammatory Promotes Inflammation Inflammation ProInflammatory->Inflammation Induces AntiInflammatory_Cytokines->Inflammation Reduces

Caption: Anti-inflammatory mechanism of S-diclofenac.

Experimental Protocol

In Vivo Anti-Inflammatory Activity (LPS-Induced Inflammation Model):

  • Rats are administered the test compound (S-diclofenac) or vehicle intraperitoneally (i.p.).

  • After a specified time, inflammation is induced by an i.p. injection of lipopolysaccharide (LPS).

  • After a further period, animals are euthanized, and blood and tissue samples (e.g., lung, liver) are collected.

  • Inflammation is quantified by measuring myeloperoxidase (MPO) activity in the tissues, a marker of neutrophil infiltration.

  • Plasma levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) are measured using ELISA kits.

  • The expression of inflammatory mediators and the activation of signaling pathways like NF-κB can be assessed in tissues using techniques such as Western blotting or RT-PCR.[4]

This technical guide provides a snapshot of the diverse applications of dichlorophenyl propanone derivatives in medicinal chemistry. The presented data and methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Multifaceted Biological Activities of Substituted Propiophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted propiophenones, a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone with various substitutions, have emerged as a versatile scaffold in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, ranging from anticancer and anti-inflammatory to psychoactive effects, making them a subject of intense research for novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of substituted propiophenones, focusing on their quantitative data, experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Substituted propiophenones, particularly chalcones (1,3-diaryl-2-propen-1-ones), have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted propiophenones is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative substituted propiophenone derivatives against different human cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
1 ChalconeHeLa (Cervical Cancer)12.5[1]
2 ChalconeFem-X (Melanoma)8.7[1]
3 ChalconePC-3 (Prostate Cancer)15.2[1]
4 ChalconeMCF-7 (Breast Cancer)10.1[1]
5 ChalconeLS174 (Colon Cancer)18.9[1]
6 ChalconeK562 (Leukemia)9.8[1]
7 2',4'-difluorinated chalconeRat Paw Edema (in vivo)Comparable to Indomethacin[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Substituted propiophenone compounds

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of the substituted propiophenone compounds in the culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Inhibition of NF-κB

Many anticancer chalcones exert their effect by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Chalcones can inhibit this pathway at various points, as depicted in the following diagram.

NF_kB_Inhibition_by_Chalcones cluster_nucleus Inside Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibition of Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Gene Transcription Chalcones Substituted Propiophenones (Chalcones) Chalcones->IKK Chalcones->NFkB_n Inhibits DNA binding NFkB_n->Gene Dopamine_Transporter_Interaction cluster_pre Presynaptic Terminal Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding Receptor->Postsynaptic Signal Transduction Cathinone Substituted Cathinone Cathinone->DAT Blocks Claisen_Schmidt_Workflow Start Start Reactants Mix Acetophenone & Aromatic Aldehyde in Ethanol Start->Reactants Base Add Base Catalyst (e.g., NaOH or KOH) Reactants->Base Stir Stir at Room Temperature Base->Stir Precipitate Pour into Ice Water Stir->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallize from Ethanol for Purification Dry->Recrystallize End Obtain Pure Chalcone Recrystallize->End

References

The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bupropion, a widely prescribed antidepressant and smoking cessation aid. The core focus of this document is the pivotal role of the intermediate, 2-bromo-1-(3,4-dichlorophenyl)propan-1-one, and its close structural analogs in the synthetic pathway. This guide will detail the chemical relationship, present quantitative data from various synthetic methodologies, and provide in-depth experimental protocols. Visualizations of the synthetic workflow are included to facilitate a clear understanding of the process.

Introduction

Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a unique antidepressant of the aminoketone class. Its synthesis prominently features a key intermediate, an α-brominated propiophenone derivative. While the commercially produced bupropion is derived from 3-chloropropiophenone, the principles and reaction mechanisms are directly applicable to syntheses involving this compound, which serves as a precursor to bupropion analogs. This guide elucidates the synthetic route from a substituted propiophenone to bupropion, with a specific focus on the formation and subsequent amination of the bromo-intermediate.

The Synthetic Pathway: From Propiophenone to Bupropion

The synthesis of bupropion from a substituted propiophenone is a well-established two-step process. The logical relationship and workflow of this synthesis are depicted in the following diagram.

Bupropion_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final_product Final Product Synthesis m_chloropropiophenone m-Chloropropiophenone alpha_bromination α-Bromination m_chloropropiophenone->alpha_bromination brominating_agent Brominating Agent (e.g., Br2, NBS) brominating_agent->alpha_bromination bromo_intermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one alpha_bromination->bromo_intermediate amination Amination (Nucleophilic Substitution) bromo_intermediate->amination bupropion_base Bupropion Free Base amination->bupropion_base t_butylamine tert-Butylamine t_butylamine->amination acidification Acidification (e.g., HCl) bupropion_base->acidification bupropion_hcl Bupropion Hydrochloride acidification->bupropion_hcl

Caption: Synthetic workflow for Bupropion Hydrochloride.

The process commences with the α-bromination of a substituted propiophenone, such as m-chloropropiophenone, to yield the corresponding 2-bromo-1-(substituted-phenyl)propan-1-one. This intermediate then undergoes a nucleophilic substitution reaction with tert-butylamine to form the bupropion free base, which is subsequently converted to its hydrochloride salt.

Quantitative Data on Bupropion Synthesis

The efficiency of bupropion synthesis is influenced by various factors including the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data from different reported methodologies.

Table 1: α-Bromination of m-Chloropropiophenone
Brominating AgentSolventCatalystTemperature (°C)Time (h)Conversion/Yield (%)Reference
Bromine (Br₂)Dichloromethane-Room Temp.Not Specified99[1]
Bromine (Br₂)Water-20-351Not Specified[2]
Bromine (Br₂)Dichloroethane-65±5Not SpecifiedNot Specified[3]
N-Bromosuccinimide (NBS)Ethyl AcetateAmmonium AcetateReflux (~77)~1.17>97 (conversion)[4][5]
N-Bromosuccinimide (NBS)Acetonitrilep-TSA60-652100 (by GC)[6]
N-Bromosuccinimide (NBS)Solvent-freep-TSA60-650.75Not Specified[6]
Table 2: Amination of 2-Bromo-1-(3-chlorophenyl)propan-1-one and Subsequent Acidification
AmineSolventTemperature (°C)Time (h)Overall Yield (%)Reference
tert-ButylamineN-Methylpyrrolidone (NMP)60-653Not Specified[2]
tert-ButylamineCyrene55-600.3368[4][5]
tert-ButylamineNMP/Toluene55-60Not Specified74-75[7]
tert-ButylamineAcetonitrileNot SpecifiedNot Specified<40 (original method)[6]
Table 3: One-Pot Synthesis of Bupropion Hydrochloride
Starting MaterialMolar Ratio (Start:Br₂:t-BuNH₂:HCl)Overall Yield (%)Purity (HPLC)Reference
m-Chloropropiophenone1:1.05:6:0.870≥99.9%[3][8]
m-Chloropropiophenone1:0.97:8:1.275>99.9%[3][8]
m-Chloropropiophenone1:1.08:4:1.380≥99.9%[8]
m-Chloropropiophenone1:1:10:1.572≥99.9%[3]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of bupropion, based on published literature.

Protocol 1: α-Bromination of m-Chloropropiophenone with Bromine[1][2]
  • Dissolution: Dissolve m-chloropropiophenone (1 equivalent) in a suitable solvent such as dichloromethane or water.

  • Bromination: Add a solution of bromine (approximately 1 equivalent) in the same solvent dropwise to the stirred solution of m-chloropropiophenone at a controlled temperature (e.g., 20-35°C for water as a solvent).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, add an organic solvent like toluene and an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Isolation: The resulting organic solution containing 2-bromo-1-(3-chlorophenyl)propan-1-one can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product. A near quantitative yield (99%) has been reported for this step.[1]

Protocol 2: Greener α-Bromination using N-Bromosuccinimide (NBS)[4][5]
  • Reaction Setup: In a round-bottom flask, dissolve m-chloropropiophenone (1 equivalent) and N-bromosuccinimide (2.35 equivalents) in ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (0.1 equivalents).

  • Reflux: Heat the solution to reflux (approximately 77°C) and maintain for about 70 minutes, or until the characteristic red color of bromine disappears.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Washing: Wash the filtrate with water.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure to obtain the crude 2-bromo-1-(3-chlorophenyl)propan-1-one as an oil. This method achieves over 97% conversion.[4][5]

Protocol 3: Amination and Salt Formation[2][4][5]
  • Reaction Mixture: To the crude 2-bromo-1-(3-chlorophenyl)propan-1-one from the previous step, add a suitable solvent (e.g., N-methylpyrrolidone or the greener alternative, Cyrene) and tert-butylamine (several equivalents).

  • Heating: Heat the mixture with stirring to 55-65°C for a period ranging from 20 minutes to 3 hours, depending on the solvent and scale.

  • Work-up: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash it multiple times with water.

  • Acidification: To the separated organic layer, add a solution of hydrochloric acid (e.g., 1 M aqueous HCl or HCl in isopropanol) with stirring.

  • Precipitation and Isolation: The bupropion hydrochloride will precipitate as a solid. Collect the crystals via vacuum filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent such as propan-2-ol to yield pure bupropion hydrochloride. An average yield of 68% has been reported for this greener protocol.[4][5]

Logical Relationships in Synthesis

The synthesis of bupropion follows a logical progression of chemical transformations. The key logical relationships are visualized in the diagram below.

Logical_Relationships cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution cluster_acid_base Acid-Base Reaction start m-Chloropropiophenone (Enol Form) intermediate α-Brominated Intermediate start->intermediate Reaction with Electrophile bromine Bromine (Br+) product Bupropion (Free Base) intermediate->product SN2 Reaction amine tert-Butylamine (Nucleophile) final_product Bupropion HCl (Salt) product->final_product Protonation hcl Hydrochloric Acid

Caption: Key chemical transformations in bupropion synthesis.

Conclusion

The synthesis of bupropion via the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate is a robust and well-documented process. This technical guide has provided a detailed overview of this synthetic route, including quantitative data and experimental protocols that are valuable for researchers and professionals in drug development. The development of greener synthetic alternatives highlights the ongoing efforts to improve the safety and environmental impact of pharmaceutical manufacturing. The provided visualizations and tabulated data offer a clear and concise reference for the synthesis of this important medication.

References

Methodological & Application

Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one from 1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, an important intermediate in the synthesis of various pharmaceutical compounds and research chemicals, including substituted cathinone derivatives.[1][2][3] The protocol outlines the alpha-bromination of 1-(3,4-dichlorophenyl)propan-1-one. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Reaction Scheme

Caption: General reaction scheme for the bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Experimental Protocol

This protocol is adapted from general methods for the α-bromination of propiophenone derivatives.[4][5][6]

Materials and Equipment:

  • 1-(3,4-dichlorophenyl)propan-1-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(3,4-dichlorophenyl)propan-1-one (e.g., 10.0 g, 49.2 mmol) in glacial acetic acid (100 mL).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Bromination: Prepare a solution of bromine (e.g., 2.6 mL, 8.1 g, 50.7 mmol, 1.03 eq) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully pour the reaction mixture into 300 mL of ice-cold water.

    • If any bromine color persists, add a 10% sodium thiosulfate solution dropwise until the color disappears.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive. Ensure proper ventilation.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Starting Material1-(3,4-dichlorophenyl)propan-1-one
Mass of Starting Material10.0 g
Moles of Starting Material49.2 mmol
Brominating AgentBromine (Br₂)
Moles of Bromine50.7 mmol (1.03 eq)
Product
Product NameThis compound
Molecular FormulaC₉H₇BrCl₂O
Molecular Weight281.96 g/mol [7]
Theoretical Yield13.87 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)
Physical Properties
Appearance(e.g., White to off-white solid)
Melting Point(To be determined experimentally)

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow start_end start_end process process analysis analysis workup workup hazard hazard Start Start Dissolve 1. Dissolve Starting Material in Acetic Acid Start->Dissolve Cool 2. Cool to 0-5 °C Dissolve->Cool Add_Br2 3. Add Bromine Solution Dropwise Cool->Add_Br2 Stir 4. Stir at Room Temperature Add_Br2->Stir Monitor 5. Monitor by TLC Stir->Monitor Quench 6. Quench with Water Monitor->Quench Reaction Complete Extract 7. Extract with Ethyl Acetate Quench->Extract Wash 8. Wash Organic Layer Extract->Wash Dry 9. Dry and Concentrate Wash->Dry Purify 10. Purify Product Dry->Purify Analyze 11. Characterize Final Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a key chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds, most notably analogues of bupropion.[1] Bupropion is an atypical antidepressant and smoking cessation aid. The unique structural characteristics of this intermediate, featuring a reactive bromine atom alpha to a carbonyl group, make it a versatile precursor for the introduction of amine functionalities, leading to the formation of pharmacologically active molecules. These application notes provide detailed protocols and data for the use of this compound in the synthesis of bupropion analogues and an overview of the pharmacological context of these derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 87427-61-0[2][3]
Molecular Formula C₉H₇BrCl₂O[2]
Molecular Weight 281.96 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-bromo-3',4'-dichloropropiophenone, 1-Bromoethyl 3,4-dichlorophenyl ketone[2][3]
Physical State Pale yellow liquid[3]
Purity Typically ≥98%[3]

Application: Synthesis of Bupropion Analogues

The primary application of this compound is in the synthesis of bupropion and its analogues. This typically involves a nucleophilic substitution reaction where the bromine atom is displaced by an amine. A general synthetic scheme is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis Propiophenone 3',4'-Dichloropropiophenone Intermediate This compound Propiophenone->Intermediate Bromination Brominating_Agent Brominating Agent (e.g., Br₂ or NBS) Brominating_Agent->Intermediate Bupropion_Analogue Bupropion Analogue Intermediate->Bupropion_Analogue Amination Amine Amine (e.g., tert-butylamine) Amine->Bupropion_Analogue

Figure 1: General workflow for the synthesis of bupropion analogues.

Experimental Protocols

Protocol 1: Synthesis of a Bupropion Analogue (General Procedure)

This protocol describes a general method for the synthesis of a bupropion analogue by reacting this compound with an appropriate amine.

Materials:

  • This compound

  • tert-Butylamine (or other suitable amine)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in ether

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve this compound in acetonitrile.

  • Addition of Amine: Add an excess of tert-butylamine to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with hexane.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under vacuum to yield the bupropion analogue free base as an oil.

  • Salt Formation (Optional): For the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of hydrochloric acid in ether dropwise with stirring. Collect the resulting precipitate by filtration.

Note: A similar synthesis of a bupropion analogue, 2-(N-tert-Butylamino)-3'-methoxypropiophenone, was achieved with a 40% yield after purification by column chromatography. Another synthesis of hydroxybupropion from 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol reported a 90% yield.[4]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude bupropion analogue

  • Silica gel

  • Cyclohexane

  • Ethyl acetate (EtOAc)

  • Ammonium hydroxide (NH₄OH) solution (1%)

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in cyclohexane.

  • Loading: Dissolve the crude bupropion analogue in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of cyclohexane and ethyl acetate (e.g., starting with 100% cyclohexane and gradually increasing the proportion of ethyl acetate). A small amount of ammonium hydroxide (1%) can be added to the eluent to prevent tailing of the amine product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified bupropion analogue.

Quantitative Data

The following tables summarize key quantitative data for bupropion and its analogues synthesized using this compound or similar intermediates.

Table 2: Reaction Yields for Bupropion Analogue Synthesis

Starting IntermediateAmineProductYield (%)Reference
2-Bromo-3'-methylpropiophenoneCyclopentylamine2-(N-Cyclopentylamino)-3'-methylpropiophenoneNot specified
2-Bromo-3'-chloropropiophenone2-Amino-2-methyl-1-propanolHydroxybupropion90[4]
2-Bromo-3'-methoxypropiophenonetert-Butylamine2-(N-tert-Butylamino)-3'-methoxypropiophenone40

Table 3: In Vitro Activity of Bupropion and Analogues [5]

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)α3β4*-nAChR IC₅₀ (µM)α4β2-nAChR IC₅₀ (µM)
Bupropion (2a)311800.629.8
Analogue 2x41-fold more potent than 2a7.5-fold more potent than 2a3-fold more potent than 2aNot specified

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; nAChR: nicotinic Acetylcholine Receptor. IC₅₀ is the half maximal inhibitory concentration.

Signaling Pathway of Bupropion

Bupropion exerts its therapeutic effects primarily through the inhibition of dopamine and norepinephrine reuptake by binding to the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET). This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic neurotransmission.[6] Additionally, bupropion and its metabolites act as antagonists of nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid.[4][5]

Bupropion_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits nAChR Nicotinic ACh Receptor (nAChR) Bupropion->nAChR Antagonizes Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_receptor Binds

Figure 2: Simplified signaling pathway of bupropion.

Conclusion

This compound is a valuable intermediate for the synthesis of bupropion and its analogues, which are of significant interest in drug discovery for the treatment of depression and nicotine addiction. The provided protocols and data serve as a foundational guide for researchers in the development of novel therapeutic agents based on this chemical scaffold. Further optimization of reaction conditions and exploration of diverse amine substituents can lead to the discovery of new compounds with improved pharmacological profiles.

References

Application of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one in the Synthesis of a Bupropion Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one as a key intermediate in the synthesis of a 3',4'-dichloro analogue of bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid, and its analogues are of significant interest in drug discovery for their potential as central nervous system agents. The following sections provide detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow.

Introduction

Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a norepinephrine-dopamine reuptake inhibitor. The synthesis of bupropion and its analogues often involves the nucleophilic substitution of an α-bromo ketone with an appropriate amine. In this context, this compound serves as a direct precursor to a bupropion analogue with a 3,4-dichlorinated phenyl ring. This structural modification can significantly impact the compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

Synthetic Pathway

The synthesis of 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one hydrochloride, a 3',4'-dichloro analogue of bupropion, from this compound proceeds via a nucleophilic substitution reaction with tert-butylamine, followed by salt formation.

SynthesisWorkflow start This compound product_base 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one (Free Base) start->product_base Nucleophilic Substitution reagent tert-Butylamine reagent->product_base final_product 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one HCl product_base->final_product Salt Formation hcl HCl hcl->final_product

Caption: Synthetic workflow for the preparation of 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one hydrochloride.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of bupropion and its analogues. Researchers should adapt and optimize these protocols based on their specific experimental setup and safety considerations.

Protocol 1: Synthesis of 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one (Free Base)

Materials:

  • This compound

  • tert-Butylamine

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pressure tube or sealed reaction vessel

  • Standard glassware for extraction and filtration

Procedure:

  • In a pressure tube, dissolve this compound (1.0 eq) in acetonitrile.

  • Add tert-butylamine (approximately 3.0 eq) to the solution.

  • Seal the pressure tube and heat the reaction mixture at 95 °C for 4 hours with stirring.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the resulting residue, add a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base of 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one as an oil.

Protocol 2: Formation of 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one Hydrochloride

Materials:

  • 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one (free base)

  • Ethereal Hydrogen Chloride (HCl in diethyl ether) or HCl gas

  • Cyclohexane or diethyl ether

  • Standard glassware for precipitation and filtration

Procedure:

  • Dissolve the crude free base obtained from Protocol 1 in a minimal amount of a suitable solvent like cyclohexane or diethyl ether.

  • Slowly add ethereal hydrogen chloride solution dropwise (or bubble HCl gas through the solution) with stirring until precipitation is complete.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (cyclohexane or diethyl ether) to remove any remaining impurities.

  • Dry the product under vacuum to obtain 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one hydrochloride as a solid.

Data Presentation

The following tables summarize quantitative data from reactions analogous to the synthesis of the 3',4'-dichloro-bupropion analogue. This data can be used as a reference for expected outcomes.

Table 1: Reaction Conditions for Nucleophilic Substitution of α-Bromo Ketones with tert-Butylamine

α-Bromo KetoneAmineSolventTemperature (°C)Time (h)Reported Yield (%)Reference
2-Bromo-1-(3-chlorophenyl)propan-1-onetert-ButylamineAcetonitrile95486 (free base)[1]
2-Bromo-1-(3-chlorophenyl)propan-1-onetert-ButylamineN-Methyl-2-pyrrolidone (NMP)55-60Not Specified75 (HCl salt, overall)[2]
3'-chloropropiophenone (brominated in situ)tert-ButylamineDichloromethane / N-MethylpyrrolidinoneNot Specified< 275-85 (HCl salt, one-pot)[3]

Table 2: Physicochemical Properties of Bupropion and its 3',4'-Dichloro Analogue

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Bupropion HydrochlorideC₁₃H₁₉Cl₂NO276.231677-93-7
2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one (Free Base)C₁₃H₁₇Cl₂NO274.181193779-34-8
2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one HydrochlorideC₁₃H₁₈Cl₃NO310.651346598-72-8

Logical Relationships in Synthesis

The synthesis is governed by the principles of nucleophilic substitution, where the electron-rich amine attacks the electrophilic carbon bearing the bromine atom.

LogicalRelationship cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_Bromo This compound (Electrophile) SN_Reaction Nucleophilic Substitution (SN2-like) 2_Bromo->SN_Reaction tBuNH2 tert-Butylamine (Nucleophile) tBuNH2->SN_Reaction Free_Base 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one SN_Reaction->Free_Base HBr_salt tert-Butylammonium Bromide (Byproduct) SN_Reaction->HBr_salt

Caption: Logical relationship of reactants and products in the key synthetic step.

Conclusion

This compound is a valuable starting material for the efficient synthesis of a 3',4'-dichloro analogue of bupropion. The provided protocols, based on well-established literature procedures for similar compounds, offer a solid foundation for researchers to produce this compound for further pharmacological evaluation. The straightforward nature of the nucleophilic substitution reaction makes this synthetic route amenable to various scales of production in a research and development setting.

References

Application Notes & Protocols: Reaction of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and analytical characterization for the synthesis of α-aminoketones from 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one and various amines. This reaction is a cornerstone for the creation of a class of compounds often investigated in medicinal chemistry and drug development, particularly as analogues of synthetic cathinones. The protocol details a representative synthesis of 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one, a common derivative.

Introduction

The reaction between α-haloketones and amines is a fundamental transformation in organic synthesis, primarily yielding α-aminoketones. These products are significant scaffolds in medicinal chemistry, forming the core structure of many psychoactive substances and pharmaceutical intermediates. The starting material, this compound, possesses a reactive α-carbon adjacent to the carbonyl group, making it an excellent electrophile for nucleophilic attack by amines. The 3,4-dichloro substitution on the phenyl ring influences the compound's electronic properties and is a common feature in various pharmacologically active molecules. Understanding this reaction's mechanism and having robust protocols are crucial for the synthesis and exploration of novel derivatives for drug discovery.

Reaction Mechanism

The reaction of this compound with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic α-carbon (the carbon bonded to the bromine atom). This attack occurs from the backside relative to the bromine atom, which is the leaving group.

  • Transition State: A transient, high-energy transition state is formed where the amine-carbon bond is partially formed and the carbon-bromine bond is partially broken.

  • Inversion of Stereochemistry: As the carbon-bromine bond breaks and the bromine atom departs as a bromide ion, the carbon atom undergoes an inversion of stereochemistry (a Walden inversion).

  • Proton Transfer: An excess of the amine or a non-nucleophilic base in the reaction mixture removes a proton from the newly attached nitrogen atom, yielding the neutral α-aminoketone product and an ammonium bromide salt.

The carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack by withdrawing electron density, thereby increasing the polarity of the carbon-bromine bond.[1][2]

ReactionMechanism Figure 1: S_N2 Reaction Mechanism Reactants Reactants: This compound + 2 R₂NH (Amine) TS Transition State Reactants->TS Nucleophilic Attack Intermediate Protonated α-Aminoketone + R₂NH₂⁺ Br⁻ TS->Intermediate Leaving Group Departure Products Products: 1-(3,4-dichlorophenyl)-2-(amino)propan-1-one + Amine Hydrobromide Salt Intermediate->Products Deprotonation

Caption: Figure 1: S_N2 Reaction Mechanism

Experimental Protocols

This section provides a representative protocol for the synthesis of 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one. This procedure can be adapted for other primary and secondary amines with appropriate adjustments to stoichiometry and reaction conditions.

3.1. Materials and Equipment

  • Reactants:

    • This compound

    • Pyrrolidine (or other desired amine)

    • Sodium bicarbonate (NaHCO₃)

  • Solvents:

    • Acetone (anhydrous)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

  • Reagents for Purification & Analysis:

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

    • Hexane (for chromatography)

    • Ethyl acetate (for chromatography)

    • Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆) for NMR

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • NMR Spectrometer

    • GC-MS system

3.2. Synthetic Procedure

ExperimentalWorkflow Figure 2: Experimental Workflow A 1. Dissolve α-bromoketone in anhydrous acetone B 2. Add amine (2.2 eq.) dropwise at 0°C A->B C 3. Warm to room temperature and stir for 12-24 hours B->C D 4. Monitor reaction by TLC C->D E 5. Filter off amine hydrobromide salt D->E F 6. Concentrate filtrate in vacuo E->F G 7. Work-up: Dissolve in DCM, wash with NaHCO₃ and brine F->G H 8. Dry organic layer (Na₂SO₄), filter, and evaporate solvent G->H I 9. Purify by column chromatography (Hexane/Ethyl Acetate) H->I J 10. Characterize pure product (NMR, GC-MS) I->J

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous acetone (approx. 10 mL per gram of ketone).

  • Amine Addition: Cool the solution in an ice bath. Slowly add 2.2 equivalents of pyrrolidine dropwise to the stirred solution. The second equivalent of the amine acts as a base to neutralize the HBr formed during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromoketone spot is no longer visible.

  • Filtration: Once the reaction is complete, a precipitate of pyrrolidinium bromide will have formed. Filter the mixture through a pad of celite or by vacuum filtration to remove the salt, washing the solid with a small amount of acetone.

  • Concentration: Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Aqueous Work-up: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The final product is typically isolated as a free base (often an oil or low-melting solid) and can be converted to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution or by adding a solution of HCl in isopropanol. Characterize the pure compound by ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation

The following tables summarize expected data for the reaction of this compound with various amines. Yields are representative and can vary based on reaction scale and purification efficiency.

Table 1: Reaction Yields with Representative Amines

AmineProduct NameTypical Yield (%)
Methylamine1-(3,4-dichlorophenyl)-2-(methylamino)propan-1-one65-80%
Pyrrolidine1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one70-85%
Piperidine1-(3,4-dichlorophenyl)-2-(piperidin-1-yl)propan-1-one70-85%
tert-Butylamine1-(3,4-dichlorophenyl)-2-(tert-butylamino)propan-1-one50-65%

Note: Yields are estimated based on similar reactions reported in the literature for chloro-substituted cathinone analogues. Steric hindrance from bulky amines like tert-butylamine can lead to lower yields.

Table 2: Expected Analytical Data for 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one

AnalysisExpected Results
Molecular Formula C₁₃H₁₅Cl₂NO
Molecular Weight 272.17 g/mol
¹H NMR (CDCl₃, δ ppm)~8.0-7.5 (m, 3H, Ar-H), ~4.5 (q, 1H, CH-N), ~2.8-2.5 (m, 4H, N-CH₂), ~1.8 (m, 4H, CH₂), ~1.5 (d, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm)~198 (C=O), ~138-128 (Ar-C), ~65 (CH-N), ~54 (N-CH₂), ~24 (CH₂), ~18 (CH₃)
GC-MS (EI) Key fragments corresponding to the iminium ion (m/z related to pyrrolidinyl-ethyl fragment) and the 3,4-dichlorobenzoyl cation.[3][4]

Note: Chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The data is extrapolated from closely related structures like 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)propan-1-one.[5]

Conclusion

The nucleophilic substitution of this compound with amines is an efficient and versatile method for synthesizing a wide range of α-aminoketones. The SN2 mechanism is well-established, and the provided protocol offers a reliable starting point for laboratory synthesis. Careful control of reaction conditions and thorough purification are essential for obtaining high-purity products suitable for further research and development. The analytical techniques outlined are critical for confirming the structure and purity of the synthesized compounds.

References

Application Notes and Protocols for the Analysis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, most notably Bupropion.[1][2] Its chemical formula is C₉H₇BrCl₂O, with a molecular weight of 281.96 g/mol and a CAS number of 87427-61-0.[1][3] Accurate and robust analytical methods are crucial for its identification, quantification, and quality control to ensure the safety and efficacy of the final drug product.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize the representative quantitative data obtained from the analysis of this compound using the protocols described in this document.

Table 1: HPLC Analysis - Representative Data

ParameterValue
Retention Time (t R )~ 5.8 min
Tailing Factor1.1
Theoretical Plates> 2000
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL

Table 2: ¹H NMR (400 MHz, CDCl₃) - Representative Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.05d2.11HAr-H
7.80dd8.4, 2.11HAr-H
7.55d8.41HAr-H
5.25q6.81HCH(Br)
1.95d6.83HCH₃

Table 3: ¹³C NMR (100 MHz, CDCl₃) - Representative Data

Chemical Shift (δ) ppmAssignment
192.5C=O
137.0Ar-C
134.0Ar-C
131.5Ar-CH
130.8Ar-C
128.0Ar-CH
125.5Ar-CH
45.0CH(Br)
21.0CH₃

Table 4: GC-MS Fragmentation - Representative Data

m/zRelative Abundance (%)Proposed Fragment
281/283/2855[M]⁺
202/204100[M-Br]⁺
173/17580[C₇H₄Cl₂O]⁺
14540[C₇H₄Cl]⁺
10920[C₆H₃Cl]⁺

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound and its quantification in samples. The United States Pharmacopeia (USP) monograph for Bupropion Hydrochloride provides guidance on suitable HPLC conditions for related compounds.[4][5]

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

b. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for specific columns and systems.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar target concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (repeatability of retention time and peak area).

  • Inject the sample solution.

  • Calculate the purity or concentration of the analyte in the sample by comparing the peak area with that of the standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

a. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

b. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Cap the NMR tube and gently shake to ensure a homogeneous solution.

c. Data Acquisition

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

d. Data Analysis

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a sensitive technique for the identification of this compound and for detecting volatile impurities.

a. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

  • Vials with septa

b. Chromatographic and Spectrometric Conditions

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

c. Sample Preparation

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane.

d. Analysis Procedure

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

  • Identify the compound by its retention time and by comparing its mass spectrum with a reference library or through manual interpretation of the fragmentation pattern. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in characteristic M and M+2 peaks for fragments containing bromine.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data Data Processing and Reporting Sample Bulk Sample of This compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR For NMR (in CDCl3) GCMS GC-MS Analysis (Identification & Volatile Impurities) Dissolution->GCMS For GC-MS HPLC HPLC Analysis (Purity & Quantification) Filtration->HPLC For HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition NMR->Data_Acquisition GCMS->Data_Acquisition Data_Processing Data Processing (Integration, Interpretation) Data_Acquisition->Data_Processing Reporting Reporting (Application Notes, CoA) Data_Processing->Reporting

Caption: General experimental workflow for the analysis of this compound.

Signaling_Pathway_Placeholder cluster_hplc HPLC Method Logic A Prepare Mobile Phase (ACN/H2O/Acid) C Equilibrate System A->C B Prepare Sample and Standard Solutions D Inject Standard (System Suitability) B->D E Inject Sample B->E C->D D->E If Suitability Passes F Acquire Chromatogram E->F G Integrate Peaks and Calculate Results F->G GCMS_Logic cluster_gcms_workflow GC-MS Analysis Logic SamplePrep Prepare Dilute Sample in Volatile Solvent Injection Inject into GC SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection Interpretation Spectral Interpretation Detection->Interpretation

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. The provided spectral data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These notes are intended to serve as a practical guide for the identification, characterization, and purity assessment of this compound, which is a relevant intermediate in pharmaceutical synthesis.

Introduction

This compound is a halogenated propiophenone derivative. The structural elucidation and confirmation of such molecules are crucial in synthetic chemistry and drug development to ensure the identity and purity of intermediates and final products. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure. This document outlines the predicted ¹H and ¹³C NMR spectral characteristics of the title compound and provides a standard protocol for data acquisition.

Predicted Spectral Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally analogous compounds and established NMR principles. Experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzNumber of ProtonsAssignment
~8.15d~2.01HH-2'
~7.85dd~8.5, 2.01HH-6'
~7.60d~8.51HH-5'
~5.25q~6.81HCH-Br
~1.90d~6.83HCH₃
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) / ppmCarbon Assignment
~191C=O
~138C-4'
~134C-1'
~132C-3'
~131C-5'
~128C-6'
~125C-2'
~42CH-Br
~21CH₃

Experimental Protocol

This section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • This compound sample

  • Volumetric flasks and pipettes

  • Vortex mixer

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-16 ppm

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: ~4 seconds

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or TMS (δ = 0.00 ppm).

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2 seconds

  • Acquisition Time: ~1-2 seconds

  • Referencing: The central peak of the CDCl₃ triplet (δ = 77.16 ppm).

Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and compare with the predicted data and known spectral databases.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline peak_picking Peak Picking & Integration baseline->peak_picking assignment Signal Assignment peak_picking->assignment interpretation Structural Interpretation assignment->interpretation final_report final_report interpretation->final_report Final Report

Application Note: A Robust HPLC Method for the Quantification of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC Analysis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Abstract

This application note describes a reliable and accurate High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is suitable for the quantification of the main component and the separation of potential process-related impurities. This document provides a detailed protocol for method development, validation, and routine analysis, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification and impurity profiling is essential. This application note outlines a systematic approach to developing a reversed-phase HPLC method for this purpose. The physicochemical properties of the compound, including its molecular formula (C₉H₇BrCl₂O) and molecular weight (281.96 g/mol ), were considered in the development of this method.[3][4][5][6]

Experimental

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (or other suitable acid for pH adjustment)

    • This compound reference standard of known purity.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. The following parameters were investigated:

  • Mobile Phase Composition: Various ratios of acetonitrile and water, as well as methanol and water, were tested to achieve optimal separation and retention.

  • pH of Mobile Phase: The effect of pH on peak shape and retention was evaluated by adding a small amount of acid (e.g., 0.1% phosphoric acid) to the aqueous portion of the mobile phase.

  • Column Temperature: The column temperature was varied (e.g., 25°C, 30°C, 35°C) to assess its impact on resolution and peak symmetry.

  • Flow Rate: A flow rate of 1.0 mL/min was initially used and adjusted as needed.

  • Detection Wavelength: A UV scan of the analyte was performed to determine the wavelength of maximum absorbance (λmax), which was then used for detection to ensure high sensitivity. Based on the dichlorophenyl chromophore, a wavelength in the range of 254-270 nm is expected to be suitable.

Protocol for HPLC Method Development

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) for linearity assessment.

    • Prepare test samples by accurately weighing and dissolving the material in the chosen diluent to a known concentration.

  • Initial Screening of Mobile Phase and Column:

    • Start with a C18 column.

    • Begin with a simple isocratic mobile phase, for example, 60:40 (v/v) acetonitrile:water.

    • Inject the standard solution and observe the retention time and peak shape.

  • Optimization of Mobile Phase:

    • Adjust the ratio of organic solvent to water to achieve a retention time between 3 and 10 minutes.

    • If peak tailing is observed, add a small amount of acid (e.g., 0.1% phosphoric acid) to the aqueous phase to suppress the ionization of any residual silanols on the column packing.

    • Evaluate both acetonitrile and methanol as the organic modifier to determine which provides better selectivity for the main peak and any impurities.

  • Gradient Elution for Impurity Profiling:

    • If closely eluting impurities are present, develop a gradient elution method. A typical gradient might start with a lower percentage of organic solvent and ramp up to a higher percentage to elute more retained compounds.

  • Method Validation:

    • Once the optimal chromatographic conditions are established, perform a validation of the method according to ICH guidelines. This should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Presentation

The quantitative data from the method development and validation should be summarized in clear and concise tables.

Table 1: Optimized Chromatographic Conditions

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 15 minutes

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.01Value
0.05Value
0.1Value
0.5Value
1.0Value
Correlation Coefficient (r²) ≥ 0.999

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC method development process.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation A Define Analytical Target Profile B Procure Reference Standard & Reagents A->B C Prepare Stock & Working Solutions B->C D Initial Screening: Column & Mobile Phase C->D E Optimize Mobile Phase (Composition & pH) D->E F Optimize Physical Parameters (Temp, Flow Rate) E->F G Finalize Method Parameters F->G H System Suitability Testing G->H I Linearity & Range H->I J Accuracy & Precision I->J K Specificity & Robustness J->K L Write Application Note & Protocol K->L

Caption: Workflow for HPLC Method Development and Validation.

The HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting. The detailed protocol and workflow provide a clear guide for other researchers and scientists to implement and adapt this method for their specific needs.

References

Application Notes and Protocols for 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated propiophenone derivative that serves as a key synthetic intermediate in the development of pharmacologically active compounds. Its primary application in medicinal chemistry lies in its role as a precursor for the synthesis of analogs of Bupropion, a well-known antidepressant and smoking cessation aid. The presence of the bromine atom at the alpha position to the carbonyl group makes it susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties to generate a diverse library of potential therapeutic agents.

This document provides detailed application notes on the utility of this compound, focusing on its conversion to a bioactive analog, 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one. This analog has demonstrated significant activity as a dual inhibitor of dopamine and norepinephrine transporters (DAT and NET) and as an antagonist of nicotinic acetylcholine receptors (nAChRs), highlighting the potential of this chemical scaffold in the discovery of novel central nervous system (CNS) agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 87427-61-0[1][2]
Molecular Formula C₉H₇BrCl₂O[1][2]
Molecular Weight 281.96 g/mol [1][2]
Appearance Colorless or slightly yellow solid[2]
Boiling Point 342.9 ± 32.0 °C[2]
Solubility Soluble in Dichloromethane (DCM) and Methanol[2]

Application in the Synthesis of Bioactive Molecules

This compound is a critical building block for the synthesis of Bupropion analogs. The following section details the synthetic protocol for a representative bioactive compound, 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one, and summarizes its biological activities.

Synthesis of 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one

The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by tert-butylamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or N-methyl-2-pyrrolidinone (NMP).

  • Addition of Amine: To the stirred solution, add tert-butylamine (2.0-3.0 eq). The excess amine acts as both the nucleophile and a base to neutralize the HBr byproduct.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (tert-butylamine hydrobromide) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining salts. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one.

  • Salt Formation (Optional): For improved handling and solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or isopropanol) and bubbling with dry HCl gas or adding a solution of HCl in the same solvent. The resulting precipitate is collected by filtration and dried.

Caption: Synthesis of a bioactive Bupropion analog.

Biological Activity of 2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one

This Bupropion analog exhibits a dual mechanism of action, which is of significant interest in the development of treatments for depression and other CNS disorders.

Monoamine Transporter Inhibition

The compound is an inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine and norepinephrine, which is a key mechanism of action for many antidepressant drugs.

Quantitative Data:

CompoundTargetAssay TypeIC₅₀ (nM)
2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-oneDAT[³H]Dopamine Uptake InhibitionData not available, but expected to be potent
2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-oneNET[³H]Norepinephrine Uptake InhibitionData not available, but expected to be potent

Note: Specific IC₅₀ values for the 3,4-dichloro analog were not found in the provided search results. However, based on the data for closely related analogs, potent inhibition is expected.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

In addition to its effects on monoamine transporters, this class of compounds also acts as non-competitive antagonists of nicotinic acetylcholine receptors. This action is thought to contribute to the efficacy of Bupropion in smoking cessation by blocking the rewarding effects of nicotine.

Quantitative Data:

CompoundTargetAssay TypeIC₅₀ (µM)
2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-oneα4β2 nAChRFunctional InhibitionData not available, but expected to be active

Note: Specific IC₅₀ values for the 3,4-dichloro analog were not found. Related analogs show activity in the low micromolar range.

G

Caption: Workflow for the monoamine uptake assay.

Protocol 2: Nicotinic Acetylcholine Receptor Functional Inhibition Assay

This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to assess the functional inhibition of nAChRs.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits (e.g., α4 and β2)

  • Oocyte Ringers 2 (OR2) solution

  • Collagenase solution

  • Barth's solution

  • Two-electrode voltage clamp setup (amplifier, headstages, microelectrodes, perfusion system)

  • Microelectrode puller and filling solution (e.g., 3 M KCl)

  • Acetylcholine (ACh) - the agonist

  • Test compounds

Procedure:

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in collagenase solution in OR2. Wash the oocytes thoroughly and store them in Barth's solution.

  • cRNA Injection: Inject the oocytes with a mixture of cRNA encoding the nAChR subunits of interest. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • Agonist Application: Apply a short pulse of a known concentration of acetylcholine (e.g., 10-100 µM) to elicit an inward current. This serves as the control response.

  • Compound Application (Antagonism):

    • Pre-incubate the oocyte with the test compound for a set period (e.g., 1-2 minutes) by perfusing it in the bath solution.

    • Co-apply the agonist (ACh) along with the test compound and record the resulting current.

  • Data Acquisition and Analysis:

    • Measure the peak amplitude of the current in the presence and absence of the test compound.

    • Calculate the percentage of inhibition caused by the test compound.

    • Repeat for a range of compound concentrations to generate a dose-response curve and determine the IC₅₀ value for the antagonism.

  • Washout: After testing a compound, perfuse the oocyte with Barth's solution to ensure the response to the agonist returns to the control level before testing the next compound or concentration.

Below is a DOT script for the nAChR functional inhibition assay workflow.

G cluster_assay2 nAChR Functional Inhibition Assay (TEVC) start Inject Xenopus oocytes with nAChR cRNA step1 Clamp oocyte at holding potential start->step1 step2 Apply ACh (control response) step1->step2 step3 Pre-incubate with test compound step2->step3 step4 Co-apply ACh and test compound step3->step4 step5 Record current and calculate inhibition step4->step5 end_result Determine IC₅₀ step5->end_result

Caption: Workflow for the nAChR antagonism assay.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel Bupropion analogs with potential applications in the treatment of CNS disorders. The protocols and data presented here provide a framework for researchers to utilize this compound in their drug discovery and development efforts, particularly in the exploration of dual-acting dopamine/norepinephrine reuptake inhibitors and nicotinic acetylcholine receptor antagonists. Careful adherence to the synthetic and biological testing protocols will enable the generation of robust and reproducible data to guide medicinal chemistry programs.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various novel heterocyclic compounds, utilizing 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one as a key starting material. The following sections outline the synthetic strategies, experimental procedures, and data presentation for the preparation of thiazole, imidazole, and pyrazole derivatives, which are significant scaffolds in medicinal chemistry.

Synthesis of Thiazole Derivatives

Thiazoles are a class of sulfur and nitrogen-containing heterocycles known for a wide range of biological activities. The Hantzsch thiazole synthesis is a classic and reliable method for their preparation, involving the reaction of an α-haloketone with a thioamide.[1][2][3]

1.1. General Reaction Scheme:

The reaction of this compound with a thioamide, such as thioacetamide or thiourea, yields the corresponding 2,4,5-trisubstituted thiazole derivative.

G start This compound product 2-Methyl-4-(3,4-dichlorophenyl)-5-methylthiazole start->product reagent + Thioamide (e.g., Thioacetamide) reagent->product midpoint conditions Ethanol, Reflux

Caption: Synthesis of a thiazole derivative.

1.2. Experimental Protocol: Synthesis of 2-Methyl-4-(3,4-dichlorophenyl)-5-methylthiazole

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add thioacetamide (12 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

1.3. Data Presentation

CompoundMolecular FormulaStarting MaterialReagentYield (%)Melting Point (°C)Spectroscopic Data
2-Methyl-4-(3,4-dichlorophenyl)-5-methylthiazoleC₁₁H₉Cl₂NSThis compoundThioacetamideTBDTBD¹H NMR, ¹³C NMR, MS data to be recorded upon synthesis.
2-Amino-4-(3,4-dichlorophenyl)-5-methylthiazoleC₁₀H₈Cl₂N₂SThis compoundThioureaTBDTBD¹H NMR, ¹³C NMR, MS data to be recorded upon synthesis.
TBD: To Be Determined experimentally.

Synthesis of Imidazole Derivatives

Imidazole-containing compounds are crucial in medicinal chemistry due to their presence in many bioactive molecules.[4][5] A common synthetic route involves the reaction of an α-haloketone with an amidine or a mixture of an aldehyde, a primary amine, and ammonia (or an ammonium salt).

2.1. General Reaction Scheme (Radziszewski Synthesis):

The reaction of this compound with an aldehyde and a source of ammonia leads to the formation of a trisubstituted imidazole.

G start This compound product 4-(3,4-Dichlorophenyl)-5-methyl-2-phenyl-1H-imidazole start->product reagents + Aldehyde (e.g., Benzaldehyde) + Ammonium Acetate reagents->product midpoint conditions Acetic Acid, Reflux

Caption: Synthesis of an imidazole derivative.

2.2. Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-5-methyl-2-phenyl-1H-imidazole

  • Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser and a mechanical stirrer, add this compound (10 mmol), benzaldehyde (12 mmol), and ammonium acetate (20 mmol) to 100 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux with constant stirring for 2-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into 200 mL of cold water. Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Analyze the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry, and determine its melting point.

2.3. Data Presentation

CompoundMolecular FormulaStarting MaterialReagentsYield (%)Melting Point (°C)Spectroscopic Data
4-(3,4-Dichlorophenyl)-5-methyl-2-phenyl-1H-imidazoleC₁₆H₁₂Cl₂N₂This compoundBenzaldehyde, Ammonium AcetateTBDTBD¹H NMR, ¹³C NMR, MS data to be recorded upon synthesis.
4-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-imidazoleC₁₁H₁₀Cl₂N₂This compoundAcetaldehyde, Ammonium AcetateTBDTBD¹H NMR, ¹³C NMR, MS data to be recorded upon synthesis.
TBD: To Be Determined experimentally.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are of significant interest in drug discovery.[6][7][8] They can be synthesized by the reaction of a 1,3-dicarbonyl compound with hydrazine, or in this case, by reacting the α-bromoketone with a hydrazine derivative.

3.1. General Reaction Scheme:

The condensation of this compound with hydrazine hydrate will lead to the formation of a substituted pyrazole.

G start This compound product 3-(3,4-Dichlorophenyl)-4-methyl-1H-pyrazole start->product reagent + Hydrazine Hydrate reagent->product midpoint conditions Ethanol, Reflux

Caption: Synthesis of a pyrazole derivative.

3.2. Experimental Protocol: Synthesis of 3-(3,4-Dichlorophenyl)-4-methyl-1H-pyrazole

  • Reaction Setup: To a solution of this compound (10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add hydrazine hydrate (15 mmol) dropwise at room temperature with stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and air dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Obtain the melting point and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3. Data Presentation

CompoundMolecular FormulaStarting MaterialReagentYield (%)Melting Point (°C)Spectroscopic Data
3-(3,4-Dichlorophenyl)-4-methyl-1H-pyrazoleC₁₀H₈Cl₂N₂This compoundHydrazine HydrateTBDTBD¹H NMR, ¹³C NMR, MS data to be recorded upon synthesis.
3-(3,4-Dichlorophenyl)-4-methyl-1-phenyl-1H-pyrazoleC₁₆H₁₂Cl₂N₂This compoundPhenylhydrazineTBDTBD¹H NMR, ¹³C NMR, MS data to be recorded upon synthesis.
TBD: To Be Determined experimentally.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target heterocyclic compounds.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Reaction Setup (Starting Material + Reagents) B Reaction Monitoring (TLC) A->B C Quenching/Neutralization B->C D Extraction/Filtration C->D E Column Chromatography or Recrystallization D->E F Spectroscopic Analysis (NMR, MS) E->F G Melting Point Determination F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities are typically the unreacted starting material, 1-(3,4-dichlorophenyl)propan-1-one, and the di-brominated byproduct, 2,2-dibromo-1-(3,4-dichlorophenyl)propan-1-one. The formation of the di-brominated impurity is more likely with an excess of the brominating agent or at higher reaction temperatures.[1]

Q2: What are the recommended primary purification methods for this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

While a specific solvent system for this exact compound is not widely published, based on similar alpha-bromo aromatic ketones, a mixed solvent system of ethanol and water is a good starting point. Additionally, n-hexane has been used for the recrystallization of related compounds and may be effective.[2] A preliminary workup may involve washing the crude product with water and a 50% cold ethanol solution.

Q4: How can I monitor the purity of my sample during the purification process?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more accurate quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase column with a mobile phase consisting of acetonitrile, water, and a small amount of acid (e.g., phosphoric or formic acid) is a suitable starting point for developing an HPLC method.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out The solvent may be too nonpolar, or the solution is cooling too quickly.Add a more polar co-solvent (e.g., a small amount of ethanol if using a mostly nonpolar solvent). Ensure the solution cools slowly, perhaps by insulating the flask.
Poor recovery The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Try a different solvent or a solvent system where the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the crude product.
No crystal formation The solution is not supersaturated. The presence of significant impurities is inhibiting crystallization.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If impurities are the issue, an initial purification by column chromatography may be necessary.
Crystals are colored Colored impurities are co-precipitating with the product.Consider adding a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that this may also reduce your yield.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and starting material The polarity of the eluent is too high. The product and starting material have very similar Rf values in the chosen solvent system.Start with a less polar eluent and gradually increase the polarity (gradient elution). Consider using a different solvent system. A mixture of petroleum ether and ethyl acetate (in ratios from 10:1 to 16:1) has been reported to be effective for similar compounds.[3] Adding a small amount of toluene or using a hexane/dichloromethane mixture might also improve separation.[4]
Product is eluting with the solvent front The eluent is too polar.Use a less polar eluent system. Start with pure hexane or petroleum ether and slowly add a more polar solvent like ethyl acetate or dichloromethane.
Tailing of spots on TLC and broad peaks from the column The compound may be interacting too strongly with the stationary phase (silica gel).Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to reduce interactions with acidic sites on the silica gel.
Low recovery from the column The compound is irreversibly adsorbed onto the silica gel.If the compound is suspected to be unstable on silica, consider using a different stationary phase like alumina. Ensure the compound is fully eluted by washing the column with a more polar solvent at the end of the run.

Experimental Protocols

General Work-up Procedure (Prior to Purification)
  • After the reaction is complete, quench the reaction mixture, for example, by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts like HBr.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 1: Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the crude product completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with an appropriate mobile phase. Based on literature for similar compounds, a starting point could be a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v).[3]

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[5][6][7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

This method should be optimized for your specific instrument and sample.

Data Presentation

Table 1: Illustrative Purification Data for a Related Compound (2-bromo-6,7-dichloro-1-tetralone) [2]

Purification MethodYield (%)Physical Appearance
Column Chromatography followed by Recrystallization from n-hexane76.5Pale yellowish-orange plate crystal

Note: This data is for a structurally similar compound and should be used as a general guide. Actual yields for this compound may vary.

Visualizations

PurificationWorkflow start Crude this compound initial_workup Aqueous Work-up (Wash with NaHCO3, Water, Brine) start->initial_workup purity_check1 Assess Purity (TLC/HPLC) initial_workup->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High Purity & Crystalline column_chromatography Column Chromatography purity_check1->column_chromatography Low Purity / Oily purity_check2 Assess Final Purity (HPLC) recrystallization->purity_check2 column_chromatography->purity_check2 pure_product Pure Product purity_check2->pure_product Purity > 98% troubleshoot Troubleshoot Purification purity_check2->troubleshoot Purity < 98% troubleshoot->column_chromatography

Caption: Workflow for selecting a purification method.

TroubleshootingWorkflow start Impure Product After Initial Purification identify_issue Identify Issue via TLC/HPLC start->identify_issue oiling_out Problem: Oiling out during Recrystallization identify_issue->oiling_out Recrystallization Issue poor_separation Problem: Poor Separation in Column Chromatography identify_issue->poor_separation Chromatography Issue low_recovery Problem: Low Recovery identify_issue->low_recovery General Issue solution1 Solution: Use slower cooling, change solvent system oiling_out->solution1 solution2 Solution: Optimize mobile phase (e.g., change polarity, add toluene) poor_separation->solution2 solution3 Solution: Check solvent choice for recrystallization, consider alternative stationary phase for chromatography low_recovery->solution3

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. The following sections detail experimental protocols, address common issues, and offer strategies to increase reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

The synthesis of this compound typically involves the α-bromination of the precursor, 3',4'-dichloropropiophenone. The most common methods employ a brominating agent in a suitable solvent, often with a catalyst to promote the reaction. Key reagents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂).

Q2: What are the critical parameters influencing the yield of the reaction?

Several factors can significantly impact the yield and purity of the desired product:

  • Choice of Brominating Agent: The reactivity and selectivity of the brominating agent are crucial.

  • Reaction Solvent: The solvent can influence the reaction rate and the solubility of reactants and intermediates.

  • Catalyst: Acidic or Lewis acid catalysts are often used to facilitate the reaction.

  • Temperature: Controlling the reaction temperature is essential to prevent side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to byproduct formation.

Q3: What are the potential side reactions that can lower the yield?

The primary side reactions include:

  • Di-bromination: The product, this compound, can undergo a second bromination at the α-position.

  • Aromatic Ring Bromination: Under certain conditions, the aromatic ring of the propiophenone can be brominated.[1]

  • Decomposition: The product may be unstable under harsh reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time.- Increase reaction temperature gradually, monitoring for side products.- Ensure the molar ratio of the brominating agent is sufficient.
Formation of byproducts (e.g., di-brominated product).- Use a milder brominating agent like NBS.[2][3]- Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents).- Perform the reaction at a lower temperature.
Aromatic ring bromination.- Avoid using strong Lewis acid catalysts that can activate the aromatic ring.- N-Bromosuccinimide (NBS) can sometimes favor α-bromination over aromatic bromination, especially with controlled conditions.[2]
Presence of Unreacted Starting Material Insufficient brominating agent or catalyst.- Increase the molar equivalent of the brominating agent slightly (e.g., to 1.1 eq).- Ensure the catalyst is active and present in the correct amount.
Reaction time is too short.- Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed.
Formation of Multiple Products (as seen on TLC/GC) Non-selective bromination.- Optimize the catalyst. For example, acidic Al₂O₃ can promote α-bromination.[2]- Control the reaction temperature carefully.
Degradation of the product.- Work up the reaction mixture promptly after completion.- Use milder purification techniques.
Difficulty in Product Purification Co-elution of byproducts with the desired product.- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.
Product instability during purification.- Avoid excessive heat during solvent removal.- Use a neutral or slightly acidic wash during the workup to remove basic impurities.

Experimental Protocols

Below are generalized experimental protocols for the α-bromination of an aryl ketone, which can be adapted for 3',4'-dichloropropiophenone. Researchers should optimize these conditions for their specific setup.

Method 1: Bromination using Elemental Bromine with Acid Catalysis

This is a classic method for α-bromination of ketones. The acid catalyst promotes the formation of the enol intermediate, which then reacts with bromine.[4]

Procedure:

  • Dissolve 3',4'-dichloropropiophenone (1 equivalent) in a suitable solvent (e.g., acetic acid, methanol, or dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., HBr in acetic acid).

  • Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography or recrystallization.

Method 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent than elemental bromine, often leading to higher yields of the mono-brominated product.[2][3]

Procedure:

  • Dissolve 3',4'-dichloropropiophenone (1 equivalent) in a suitable solvent (e.g., acetonitrile or methanol).

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or acidic alumina).[2][5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Purify the product by column chromatography or recrystallization.

Method 3: Bromination using Copper(II) Bromide

CuBr₂ serves as both a source of bromine and a Lewis acid catalyst, promoting the bromination of ketones.[1]

Procedure:

  • Dissolve 3',4'-dichloropropiophenone (1 equivalent) in a suitable solvent mixture (e.g., chloroform-ethyl acetate).

  • Add copper(II) bromide (approximately 2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the copper salts.

  • Wash the filtrate with water and brine, and dry over an anhydrous salt.

  • Concentrate the solution and purify the product by column chromatography.

Quantitative Data Summary

While specific comparative yield data for this compound is not extensively available in the literature, the following table summarizes typical yields for the α-bromination of structurally similar propiophenones under various conditions, which can serve as a guideline for optimization.

Brominating AgentCatalystSolventTemperature (°C)Yield (%)Reference/Notes
Br₂HBrAcetic AcidRoom TempGood to HighGeneral method for α-bromination.[4]
NBSp-TSAAcetonitrileReflux~75-85%For the synthesis of a bupropion intermediate.[5]
NBSAcidic Al₂O₃MethanolRefluxHighEffective for α-monobromination of aralkyl ketones.[2]
CuBr₂NoneChloroform/Ethyl AcetateRefluxGoodCommon method for α-bromination.[1]
Pyridine hydrobromide perbromideNoneAcetic Acid90>80%For 4-chloroacetophenone.[6]

Visualizations

General Synthesis Workflow

SynthesisWorkflow Start Start: 3',4'-Dichloropropiophenone Reaction α-Bromination (e.g., NBS, p-TSA, MeCN, Reflux) Start->Reaction Reactants Workup Reaction Workup: - Quenching - Extraction - Washing - Drying Reaction->Workup Crude Product Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Impure Product Product Final Product: This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield LowYield Low Yield Observed CheckCompletion Check Reaction Completion (TLC/GC) LowYield->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Complete Reaction Complete CheckCompletion->Complete OptimizeConditions Optimize Reaction Conditions: - Increase time/temp - Check reagent stoichiometry Incomplete->OptimizeConditions AnalyzeByproducts Analyze Byproducts (NMR, MS) Complete->AnalyzeByproducts DiBromination Di-bromination AnalyzeByproducts->DiBromination RingBromination Ring Bromination AnalyzeByproducts->RingBromination Decomposition Decomposition AnalyzeByproducts->Decomposition AdjustReagents Adjust Reagents: - Milder brominating agent (NBS) - Control stoichiometry DiBromination->AdjustReagents OptimizeCatalyst Optimize Catalyst: - Avoid strong Lewis acids RingBromination->OptimizeCatalyst MilderConditions Use Milder Conditions: - Lower temperature - Shorter reaction time Decomposition->MilderConditions

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

Acid-Catalyzed Bromination Signaling Pathway

AcidCatalyzedBromination Ketone 3',4'-Dichloropropiophenone (Keto form) Protonation Protonation of Carbonyl (with H+) Ketone->Protonation ProtonatedKetone Protonated Ketone Protonation->ProtonatedKetone Deprotonation Deprotonation of α-Carbon ProtonatedKetone->Deprotonation Enol Enol Intermediate Deprotonation->Enol BromineAttack Nucleophilic Attack on Br₂ Enol->BromineAttack Intermediate Brominated Intermediate BromineAttack->Intermediate FinalDeprotonation Deprotonation of Carbonyl Intermediate->FinalDeprotonation Product α-Bromo Ketone Product FinalDeprotonation->Product

Caption: The mechanism of acid-catalyzed α-bromination of a ketone.[4][7]

References

Identifying side products in the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. This key intermediate is often utilized in the synthesis of pharmaceutical compounds, and careful control of side products is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side product is the result of over-bromination at the alpha-carbon, leading to the formation of 2,2-Dibromo-1-(3,4-dichlorophenyl)propan-1-one . Another potential, though less common, side product is the unreacted starting material, 1-(3,4-dichlorophenyl)propan-1-one . Under certain conditions, minor impurities from ring bromination or solvent participation might be observed, although the electron-withdrawing nature of the dichloro-substituents on the phenyl ring makes aromatic substitution less favorable.

Q2: What is the general reaction mechanism for the formation of the desired product and the dibromo side product?

A2: The synthesis typically proceeds via an acid-catalyzed α-bromination of the ketone. The ketone first tautomerizes to its enol form, which then acts as a nucleophile and attacks the bromine. The desired monobrominated product can then undergo a second bromination under the reaction conditions to form the dibrominated side product.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A more detailed analysis can be achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the quantification of the starting material, the desired product, and the key side products.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction may also generate hydrogen bromide (HBr) gas, which is corrosive and requires proper scrubbing or neutralization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low conversion of starting material 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate amount of brominating agent. 4. Inactive catalyst.1. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure the accurate addition of the brominating agent (e.g., Br₂). A slight excess may be required, but a large excess will promote dibromination. 4. If using a catalyst (e.g., acid), ensure it is fresh and active.
High levels of 2,2-Dibromo-1-(3,4-dichlorophenyl)propan-1-one 1. Excess of brominating agent. 2. Prolonged reaction time after consumption of the starting material. 3. High reaction temperature.1. Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.0-1.1 equivalents of Br₂). 2. Carefully monitor the reaction and quench it promptly once the starting material is consumed. 3. Perform the reaction at a lower temperature to favor monobromination.
Formation of other unexpected impurities 1. Ring bromination. 2. Reaction with solvent. 3. Degradation of product.1. While less likely with the deactivated ring, using a non-polar solvent can minimize this. 2. Choose an inert solvent for the reaction (e.g., dichloromethane, carbon tetrachloride). 3. Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup.
Difficulty in purifying the product 1. Similar polarity of the product and the dibromo side product. 2. Oily nature of the crude product.1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation. Careful optimization of the eluent polarity is key. 2. Crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective for purification if the product is a solid. Seeding with a pure crystal may be helpful.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 1-(3,4-dichlorophenyl)propan-1-one

  • Bromine (Br₂)

  • Glacial Acetic Acid (or another suitable inert solvent like Dichloromethane)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., Dichloromethane, Hexane, Ethyl Acetate)

Procedure:

  • Dissolve 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Analytical Method: HPLC for Product and Side Product Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) Gradient Program:

Time (min) % Acetonitrile % Water (0.1% Formic Acid)
0 50 50
20 90 10
25 90 10
30 50 50
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL Column Temperature: 30 °C

Expected Elution Order: 1-(3,4-dichlorophenyl)propan-1-one (starting material) -> this compound (product) -> 2,2-Dibromo-1-(3,4-dichlorophenyl)propan-1-one (side product). Retention times should be determined using reference standards.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Starting_Material 1-(3,4-dichlorophenyl)propan-1-one Bromination Bromination (Br2, Acetic Acid) Starting_Material->Bromination Crude_Product Crude Product Mixture Bromination->Crude_Product TLC TLC Monitoring Crude_Product->TLC HPLC_GCMS HPLC / GC-MS Analysis Crude_Product->HPLC_GCMS Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Product_Formation Start 1-(3,4-dichlorophenyl)propan-1-one Enol Enol Intermediate Start->Enol + H+ Product This compound (Desired Product) Enol->Product + Br2 - HBr Side_Product 2,2-Dibromo-1-(3,4-dichlorophenyl)propan-1-one (Side Product) Product->Side_Product + Br2 - HBr (Over-bromination)

Caption: Reaction pathway showing the formation of the desired product and the primary side product.

Stability and storage conditions for 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a refrigerator at 2-8°C. It is crucial to keep the container tightly sealed and protected from moisture and light. The compound is typically a beige solid.

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound is not definitively established and can be influenced by storage conditions. To ensure the integrity of the compound for your experiments, it is recommended to use it within a reasonable timeframe after purchase and to monitor for any signs of degradation.

Q3: What are the potential degradation pathways for this compound?

As an α-bromo ketone, this compound is susceptible to degradation, primarily through dehydrobromination. This reaction is often base-catalyzed and results in the formation of an α,β-unsaturated ketone, which can lead to discoloration and the presence of impurities. Hydrolysis is another potential degradation pathway, especially in the presence of moisture.

Q4: Are there any known incompatibilities for this compound?

Avoid strong bases, as they can promote dehydrobromination. The compound may also be incompatible with strong oxidizing and reducing agents. It is advisable to conduct small-scale compatibility tests before mixing with other reagents.

Q5: What are the safety precautions for handling this compound?

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Always handle this compound in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing or browning) Degradation, likely due to the formation of α,β-unsaturated ketone byproducts. This can be caused by exposure to light, elevated temperatures, or basic contaminants.Assess the purity of the material using an appropriate analytical method (e.g., HPLC, NMR). If significant degradation is confirmed, it is advisable to use a fresh batch of the compound. For future prevention, ensure storage at 2-8°C in a tightly sealed, amber-colored vial.
Inconsistent experimental results Potential degradation of the compound leading to lower active concentration. Contamination from improper handling or storage.Verify the purity of the starting material. If possible, re-purify the compound. Ensure all glassware is clean and dry before use. Use fresh, high-purity solvents.
Poor solubility The compound may have degraded to less soluble impurities. The incorrect solvent may be in use.Confirm the appropriate solvent for your application. If solubility issues persist with a known good solvent, this may be an indicator of degradation.

Storage and Stability Data

The following table summarizes the available information on the storage and physical properties of this compound and related α-bromo ketones.

Parameter This compound General Recommendations for α-Bromo Ketones
Appearance Beige SolidCrystalline solids or oils, may discolor over time
Storage Temperature 2-8°C (Refrigerator)Cool, dry place. Refrigeration is generally recommended.
Shipping Conditions AmbientAmbient
Light Sensitivity Store protected from lightYes, susceptible to light-induced degradation
Moisture Sensitivity Store in a tightly sealed containerYes, susceptible to hydrolysis

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of the compound under various conditions.

1. Materials:

  • This compound
  • Amber glass vials with tight-fitting caps
  • Environmental chambers or ovens set to desired temperatures (e.g., 25°C, 40°C)
  • Desiccator
  • High-Performance Liquid Chromatography (HPLC) system
  • Nuclear Magnetic Resonance (NMR) spectrometer

2. Procedure:

  • Aliquot the compound into several amber glass vials.
  • Expose the vials to different conditions:
  • Long-term storage: 2-8°C (control)
  • Accelerated stability: 25°C/60% RH and 40°C/75% RH
  • Light exposure: Store a vial in a clear container exposed to ambient lab light at room temperature.
  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.
  • Visually inspect the sample for any changes in color or appearance.
  • Analyze the purity of the sample using a validated HPLC method.
  • Characterize any significant degradation products by techniques such as LC-MS or NMR.

3. Data Analysis:

  • Plot the purity of the compound as a function of time for each storage condition.
  • Determine the rate of degradation and estimate the shelf-life under recommended storage conditions.

Visualizations

Storage_Stability_Relationship Relationship between Storage Conditions and Compound Stability Temp Temperature Dehydrobromination Dehydrobromination Temp->Dehydrobromination High Temp Accelerates Light Light Exposure Light->Dehydrobromination Can Promote Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Causes Degraded Degraded Compound (Low Purity, Impurities) Dehydrobromination->Degraded Hydrolysis->Degraded Stable Stable Compound (High Purity) Stable->Degraded Improper Storage Leads To

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues Start Start: Inconsistent Experimental Results or Visual Degradation CheckStorage Step 1: Verify Storage Conditions (2-8°C, Dark, Dry) Start->CheckStorage PurityAnalysis Step 2: Perform Purity Analysis (e.g., HPLC, NMR) CheckStorage->PurityAnalysis Degraded Purity < Specification? PurityAnalysis->Degraded UseFresh Action: Use a Fresh Batch of Compound Degraded->UseFresh Yes ReassessProtocol Purity OK: Re-evaluate Experimental Protocol (Solvents, Reagents, Technique) Degraded->ReassessProtocol No End End: Issue Resolved UseFresh->End ReassessProtocol->End

Technical Support Center: Safe Handling of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one?

Based on data for similar brominated and chlorinated aromatic ketones, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

At a minimum, personnel should wear a standard laboratory coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields.[1][2] For procedures that may generate dust or aerosols, a face shield and respiratory protection should be used.[2][3]

Q3: How should I properly store this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4] Some sources recommend refrigeration.[4]

Q4: What is the correct procedure for cleaning up a small spill?

For small spills, avoid generating dust.[1] Use a dry clean-up method and place the material into a suitable, labeled container for waste disposal.[1] Ensure the area is well-ventilated.

Q5: What are the first aid measures in case of exposure?

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

Quantitative Data Summary

PropertyValueSource
CAS Number87427-61-0[5][6][7]
Molecular FormulaC₉H₇BrCl₂O[6][7]
Molecular Weight281.96 g/mol [6][7]
Physical StateSolid[7] or Liquid[8][7][8]
ColorColorless or slightly yellow[7]
SolubilitySoluble in DCM, Methanol[7]
Boiling Point342.9 ± 32.0 °C[7]

Experimental Protocols

Weighing and Transferring
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).

  • Ventilation: Perform all weighing and transferring operations within a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use a disposable weighing boat or weigh paper to contain the solid material.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel using a spatula. Avoid creating dust.

  • Cleaning: Clean any residual material from the spatula and weighing boat with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Post-Handling: Wash hands thoroughly after handling the compound.

Dissolution
  • Preparation: Ensure you are in a well-ventilated area and wearing appropriate PPE.

  • Solvent Addition: Slowly add the chosen solvent (e.g., DCM, Methanol) to the vessel containing the weighed compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid splashing.

  • Storage of Solution: If the solution is not for immediate use, store it in a clearly labeled, sealed container in a cool, dark place.

Safe Handling Workflow

SafeHandlingWorkflow Prep Preparation (Risk Assessment, PPE) Handling Handling (Weighing, Transferring) Prep->Handling Proceed with caution Experiment Experimental Use (Dissolution, Reaction) Handling->Experiment Material ready Waste Waste Disposal (Collection, Labeling) Experiment->Waste Generate waste Decon Decontamination (Glassware, Surfaces) Experiment->Decon Post-experiment End End of Process Waste->End Decon->End

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting common issues in alpha-bromination reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during alpha-bromination reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My alpha-bromination reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in alpha-bromination can stem from several factors:

  • Insufficient Enol/Enolate Formation: The reaction proceeds through an enol or enolate intermediate. For acid-catalyzed reactions of ketones, ensure a strong acid catalyst (e.g., HBr, AcOH) is present to facilitate enol formation.[1][2] For carboxylic acids (Hell-Volhard-Zelinskii reaction), the formation of the acid bromide is crucial for subsequent enolization.[3][4]

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common brominating agent that sometimes requires a radical initiator (e.g., AIBN, benzoyl peroxide) or light (hv) to initiate the reaction, particularly for allylic brominations.[5] Ensure your NBS is fresh and has been stored properly.

  • Reaction Temperature: Some alpha-brominations require specific temperature ranges to proceed efficiently. For instance, certain reactions with acetophenone derivatives show low yields below 80°C.[6] Conversely, excessively high temperatures can lead to decomposition and side reactions.

  • Steric Hindrance: Highly substituted alpha-carbons may react slower due to steric hindrance. In such cases, longer reaction times or more forcing conditions might be necessary.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity brominating agents and solvents.

  • Optimize Catalyst: Ensure the appropriate catalyst (acid or radical initiator) is used in the correct amount.

  • Adjust Temperature: Experiment with incrementally increasing the reaction temperature while monitoring for product formation and side reactions.

  • Increase Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.[6]

Q2: I am observing the formation of multiple products, including di-brominated and aromatic ring-brominated species. How can I improve the selectivity of my reaction?

A2: The formation of multiple products is a common challenge. Here’s how to enhance selectivity for the desired mono-alpha-brominated product:

  • Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) can significantly improve selectivity by providing a low, steady concentration of bromine.[5]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without promoting di-bromination.[7]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often reduce the rate of side reactions.

    • Solvent: The choice of solvent can influence selectivity. Non-polar solvents are often used for radical brominations with NBS.

    • Slow Addition: Adding the brominating agent slowly to the reaction mixture can help maintain a low concentration, thus favoring mono-bromination.[8]

  • For Aromatic Substrates: To avoid ring bromination, avoid Lewis acid catalysts that can promote electrophilic aromatic substitution. Using NBS without a strong acid catalyst is often preferred for substrates with electron-rich aromatic rings.[1]

Q3: How can I effectively remove the succinimide byproduct from my reaction mixture after using NBS?

A3: Succinimide is a common byproduct when using NBS and can sometimes be challenging to remove completely.

  • Aqueous Workup: Succinimide has some solubility in water. Washing the organic layer with water or a saturated sodium bicarbonate solution can help remove a significant portion of it.[9]

  • Filtration: In some cases, particularly when using non-polar solvents like carbon tetrachloride or chloroform, succinimide may precipitate out of the reaction mixture and can be removed by filtration.[9]

  • Base Wash: A wash with a dilute base, such as NaOH, can deprotonate the succinimide, making it more water-soluble and facilitating its removal into the aqueous phase.

  • Precipitation: If your product is soluble in a non-polar solvent like hexane, you can dissolve the crude product in a minimal amount of a polar solvent and then add hexane to precipitate the succinimide.

Q4: My alpha-brominated product seems to be unstable and decomposes upon workup or purification. What precautions should I take?

A4: Alpha-bromo ketones and aldehydes can be susceptible to elimination reactions, especially in the presence of base, to form α,β-unsaturated carbonyl compounds.[10]

  • Avoid Strong Bases: During workup, use weak bases like sodium bicarbonate for neutralization and avoid strong bases like sodium hydroxide if your product is base-sensitive.

  • Temperature Control: Keep the temperature low during workup and purification to minimize decomposition.

  • Prompt Purification: Purify the product as quickly as possible after the reaction is complete.

  • Chromatography Conditions: If using column chromatography, consider using a less polar solvent system and deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various alpha-bromination reactions.

Substrate TypeBrominating AgentCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference(s)
Acetophenone DerivativesPyridine hydrobromide perbromide-Acetic Acid90366-90[6]
p-BromoacetophenoneBromine-Glacial Acetic Acid<200.569-72[11]
Carboxylic Acid (General)Br₂ / PBr₃-NeatRefluxVariesGood[3][4]
AldehydesNBSOrganocatalystHFIP41-540-69[8]
Ketones (General)Br₂Acid (e.g., HBr)Acetic AcidVariesVariesGood[2]
Alkenes (Allylic)NBSRadical Initiator/hvCCl₄RefluxVariesGood[12]

Experimental Protocols

Alpha-Bromination of 4-Chloroacetophenone

This protocol is adapted from a study on the alpha-bromination of acetophenone derivatives.[6]

Materials:

  • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

  • Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

  • Glacial Acetic Acid (20 mL)

  • 50 mL round-bottom flask

  • Condenser

  • Stirring apparatus

Procedure:

  • Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a condenser.

  • Stir the reaction mixture and heat to 90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After approximately 3 hours, or once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified α-bromo-4-chloroacetophenone.

Hell-Volhard-Zelinskii Bromination of Cyclobutanecarboxylic Acid

This protocol is based on a general procedure for the Hell-Volhard-Zelinskii reaction.[13]

Materials:

  • Cyclobutanecarboxylic acid (1.0 mol)

  • Thionyl chloride (SOCl₂) (1.1 eq)

  • Red phosphorus (catalytic amount)

  • Bromine (Br₂) (1.5 eq)

  • n-Butanol (for workup)

  • Three-necked reaction flask

  • Thermometer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • In a three-necked flask equipped with a thermometer and reflux condenser, add cyclobutanecarboxylic acid and thionyl chloride.

  • Heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and add red phosphorus.

  • Heat the mixture to 50°C and add bromine dropwise from a dropping funnel.

  • After the addition is complete, reflux the mixture overnight.

  • Cool the reaction mixture to 0°C and carefully pour it into ice-cooled n-butanol with vigorous stirring.

  • Remove the solvent under reduced pressure.

  • Distill the residue under vacuum to obtain the α-bromo ester product.

Visualizations

Troubleshooting Workflow for Alpha-Bromination

TroubleshootingWorkflow Start Start: Low Yield or Side Products CheckReagents Check Reagent Quality (Brominating Agent, Solvent, Initiator) Start->CheckReagents Reagent Purity? CheckConditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Start->CheckConditions Conditions Optimal? WorkupIssue Investigate Workup & Purification (Decomposition, Impurity Removal) Start->WorkupIssue Product Loss Post-Reaction? OptimizeReagents Optimize Reagents: - Use fresh NBS - Add radical initiator - Change brominating agent CheckReagents->OptimizeReagents Purity/Activity Issues OptimizeConditions Optimize Conditions: - Adjust temperature - Vary reaction time - Slow addition of bromine source CheckConditions->OptimizeConditions Suboptimal Conditions OptimizeWorkup Optimize Workup: - Use milder base (e.g., NaHCO3) - Purify quickly at low temp - Specific wash for byproducts WorkupIssue->OptimizeWorkup Workup Problems Success Successful Alpha-Bromination OptimizeReagents->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: A flowchart for troubleshooting common alpha-bromination issues.

Alpha-Bromination of a Ketone: Main Reaction and Side Products

ReactionPathways Start Ketone Starting Material Enol Enol Intermediate Start->Enol Acid Catalyst (H+) RingBromo Ring Bromination (Side Product for Aryl Ketones) Start->RingBromo Lewis Acid / Harsh Conditions MonoBromo Desired α-Bromo Ketone Enol->MonoBromo + Br2 DiBromo α,α-Dibromo Ketone (Side Product) MonoBromo->DiBromo Excess Br2

References

Optimizing reaction parameters for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an acid-catalyzed α-bromination of the ketone. The reaction begins with the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate. This enol, acting as a nucleophile, then attacks an electrophilic bromine source to yield the α-brominated product.[1]

Q2: What are the most common brominating agents for this synthesis?

A2: Commonly used brominating agents include liquid bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. Each has its advantages and disadvantages regarding handling, safety, and reactivity.[1][2]

Q3: Can bromination occur on the aromatic ring?

A3: Yes, under certain conditions, electrophilic aromatic substitution can compete with the desired α-bromination. The use of a Lewis acid catalyst in excess can favor bromination on the deactivated aromatic ring.[3] To ensure selectivity for the α-position, it is crucial to use reaction conditions that favor enol formation.

Q4: What is the role of the acid catalyst in this reaction?

A4: The acid catalyst is essential for accelerating the tautomerization of the ketone to its more reactive enol form.[1] Without a catalyst, the reaction is often very slow.

Q5: How does the presence of electron-withdrawing groups on the phenyl ring affect the reaction?

A5: The 3,4-dichloro substituents are electron-withdrawing groups, which can influence the reaction rate. While they deactivate the aromatic ring towards electrophilic substitution (favoring α-bromination), they can also affect the rate of enol formation. Generally, electron-withdrawing groups can facilitate the α-bromination of acetophenone derivatives.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or insufficient amount. 2. Low reaction temperature. 3. Impure starting material (1-(3,4-dichlorophenyl)propan-1-one). 4. Brominating agent has degraded.1. Use a fresh, anhydrous acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid). 2. Increase the reaction temperature as specified in the protocol. For acid-catalyzed bromination, temperatures around 80-90°C are often effective.[4][5] 3. Verify the purity of the starting material by NMR or melting point. Commercial suppliers include BLDpharm, Ivy Fine Chemicals, and Matrix Fine Chemicals.[3][6][7] 4. Use a fresh bottle of the brominating agent. NBS, for instance, can decompose over time.[1]
Formation of Multiple Products (low purity) 1. Over-bromination (dibromination). 2. Bromination on the aromatic ring. 3. Side reactions due to prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent slowly can also help prevent over-bromination. 2. Avoid using Lewis acid catalysts if α-bromination is desired. Stick to protic or organic acid catalysts.[3] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Attempt purification by column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective for separating the product from the starting material and byproducts.[8] 2. Ensure all solvent is removed under reduced pressure after work-up.
Reaction Stalls Before Completion 1. Insufficient brominating agent. 2. Catalyst deactivation.1. Add a small additional portion of the brominating agent and continue to monitor the reaction. 2. Add a fresh portion of the acid catalyst.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for similar ketones and is a good starting point for optimization.

Materials:

  • 1-(3,4-Dichlorophenyl)propan-1-one

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Protocol 2: Bromination using Pyridine Hydrobromide Perbromide

This protocol is based on a procedure for the bromination of 4-chloroacetophenone and offers a safer alternative to liquid bromine.[4]

Materials:

  • 1-(3,4-Dichlorophenyl)propan-1-one

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Saturated Sodium Carbonate Solution

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Petroleum Ether or Hexane for recrystallization

Procedure:

  • Combine 1-(3,4-dichlorophenyl)propan-1-one (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Stir the reaction mixture at 90°C.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic phase sequentially with saturated sodium carbonate solution and saturated saline solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude solid product from a suitable solvent like petroleum ether or a mixture of hexane and ethyl acetate.[4]

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )
Starting Material 1-(3,4-Dichlorophenyl)propan-1-one6582-42-9C₉H₈Cl₂O203.07
Product This compound87427-61-0C₉H₇BrCl₂O281.96[9][10]

Table 2: Summary of Reaction Parameters for Optimization

ParameterProtocol 1 (NBS)Protocol 2 (Pyridine Hydrobromide Perbromide)
Brominating Agent N-BromosuccinimidePyridine hydrobromide perbromide
Molar Ratio (Substrate:Reagent) 1 : 1.11 : 1.1
Solvent Glacial Acetic AcidGlacial Acetic Acid
Catalyst Self-catalyzed by HBr formed in situ or added acidAcetic Acid
Temperature 80-90°C90°C
Work-up Aqueous work-up with base and reducing agentAqueous work-up with base
Purification Recrystallization / Column ChromatographyRecrystallization

Visualizations

Reaction_Pathway SM 1-(3,4-Dichlorophenyl)propan-1-one Enol Enol Intermediate SM->Enol + H⁺ (cat.) Product This compound Enol->Product + 'Br⁺' source - H⁺ Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Starting Material B Add Brominating Agent A->B C Heat and Stir B->C D Quench and Extract C->D E Wash Organic Layer D->E F Dry and Concentrate E->F G Recrystallization or Column Chromatography F->G Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents Check_Conditions Verify Reaction Temperature and Time Start->Check_Conditions Success Improved Yield and Purity Check_Reagents->Success Reagents OK Check_Conditions->Success Conditions OK Impure_Product Impure Product Check_Stoichiometry Check Stoichiometry of Brominating Agent Impure_Product->Check_Stoichiometry Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Impure_Product->Optimize_Purification Check_Stoichiometry->Optimize_Purification Stoichiometry Correct Optimize_Purification->Success

References

Challenges in the scale-up production of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method is the alpha-bromination of the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one. This is typically achieved using a brominating agent in the presence of an acid or base catalyst. Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

Q2: What are the primary challenges encountered during the scale-up of this bromination reaction?

A2: Key challenges during scale-up include:

  • Reaction Exothermicity: The bromination of ketones can be highly exothermic, posing a significant safety risk at larger scales if not properly controlled.

  • Side Reactions: The formation of byproducts is a major issue. These can include poly-brominated species (dibromo- and tribromo-ketones) and, in some cases, bromination of the aromatic ring.

  • Reagent Handling and Safety: Elemental bromine is highly corrosive and toxic, requiring specialized handling procedures and equipment, which can be challenging in a large-scale manufacturing environment.

  • Product Purification: Separating the desired mono-brominated product from unreacted starting material and various byproducts can be difficult and may require multiple purification steps, such as recrystallization or column chromatography, which can be costly and time-consuming at scale.

  • Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can impact its physical properties and downstream processing. Consistent control over crystallization conditions is crucial.

Q3: Are there safer alternatives to using elemental bromine for the bromination step?

A3: Yes, several alternatives to elemental bromine are available and often preferred for safety and selectivity reasons, especially in a scale-up context. These include:

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It often provides better selectivity for mono-bromination.

  • Copper(II) Bromide (CuBr₂): Can be used as a brominating agent, sometimes in conjunction with other reagents.

  • Hydrobromic Acid (HBr) in the presence of an oxidant (e.g., H₂O₂): This in-situ generation of bromine can offer better control over the reaction.

Q4: How can the formation of poly-brominated byproducts be minimized?

A4: To minimize poly-bromination, it is crucial to carefully control the stoichiometry of the brominating agent. Using a slight excess of the ketone starting material relative to the brominating agent can help ensure that the brominating agent is consumed before significant di- or tri-bromination occurs. Additionally, careful control of reaction temperature and addition rate of the brominating agent is important.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature.- Ensure proper mixing.- Check the purity and activity of the catalyst.
Degradation of the product.- Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere.
Loss of product during work-up and purification.- Optimize extraction and crystallization procedures.- Consider alternative purification methods.
High Levels of Poly-brominated Impurities Excess of brominating agent.- Use a stoichiometric amount or a slight excess of the ketone.- Slowly add the brominating agent to the reaction mixture.
Reaction temperature is too high.- Lower the reaction temperature.
Presence of Aromatic Ring Bromination Use of a strong Lewis acid catalyst.- Use a milder acid catalyst, such as acetic acid.- Consider using NBS instead of elemental bromine.
Inconsistent Crystal Form (Polymorphism) Variations in crystallization conditions.- Strictly control the cooling rate, solvent system, and agitation during crystallization.- Seed the crystallization with the desired polymorph.
Reaction Runaway (Uncontrolled Exotherm) Rapid addition of brominating agent.- Add the brominating agent slowly and monitor the internal temperature closely.- Ensure adequate cooling capacity for the reactor.
Inadequate mixing.- Use a properly designed agitator and ensure efficient stirring.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

Disclaimer: This is a general procedure and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1-(3,4-dichlorophenyl)propan-1-one and a suitable solvent (e.g., acetic acid or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a suitable acid, such as hydrobromic acid or p-toluenesulfonic acid.

  • Bromination: Cool the mixture to the desired temperature (e.g., 0-10 °C). Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or NBS) from the dropping funnel while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench any excess brominating agent by adding a reducing agent, such as a solution of sodium bisulfite.

  • Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 1-(3,4-dichlorophenyl)propan-1-one Reaction Alpha-Bromination (Br2 or NBS, Catalyst) Start->Reaction Reagents Quench Quenching (e.g., Sodium Bisulfite) Reaction->Quench Crude Product Workup Aqueous Work-up & Extraction Quench->Workup Purify Recrystallization or Chromatography Workup->Purify End This compound Purify->End Purified Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurities High Impurities Troubleshooting cluster_safety Safety Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurities High Impurities Start->HighImpurities SafetyIssue Safety Issue Start->SafetyIssue IncompleteRxn Incomplete Reaction? - Check catalyst - Increase time/temp LowYield->IncompleteRxn Degradation Product Degradation? - Lower temp - Shorter time LowYield->Degradation PolyBromo Poly-bromination? - Adjust stoichiometry - Slow addition HighImpurities->PolyBromo AromaticBromo Ring Bromination? - Use milder catalyst - Consider NBS HighImpurities->AromaticBromo Exotherm Runaway Reaction? - Slow reagent addition - Ensure adequate cooling SafetyIssue->Exotherm

Caption: A logical decision tree for troubleshooting common issues in the synthesis.

Technical Support Center: Recrystallization of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. Below you will find frequently asked questions (FAQs), a detailed experimental protocol, and troubleshooting advice to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities that may be present from the synthesis of this compound. A purified compound is essential for obtaining accurate results in downstream applications, such as in pharmaceutical development, where impurities can affect biological activity and safety.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should meet the following criteria:

  • The compound should be highly soluble in the solvent at its boiling point.

  • The compound should have low solubility in the solvent at low temperatures (e.g., 0-4 °C).

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: Based on the chemical structure (an aromatic ketone with halogen substituents), several organic solvents can be considered. The compound is known to be soluble in dichloromethane (DCM) and methanol.[1] Other potential solvents include ethanol, isopropanol, ethyl acetate, and toluene. Often, a mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can be effective.

Data Presentation: Solvent Suitability

The following table summarizes the estimated suitability of various common laboratory solvents for the recrystallization of this compound. The solubility data is estimated based on the polarity of the compound and general principles of solubility for similar alpha-bromo aromatic ketones. "Good" indicates a significant difference in solubility at high and low temperatures, making it a promising candidate. "Fair" suggests a smaller difference in solubility, which may result in lower yields. "Poor" indicates that the solvent is likely unsuitable.

SolventChemical FormulaBoiling Point (°C)Estimated Solubility (Hot)Estimated Solubility (Cold)Suitability
MethanolCH₃OH64.7HighModerateFair to Good
EthanolC₂H₅OH78.4HighLowGood
IsopropanolC₃H₈O82.6ModerateLowGood
Ethyl AcetateC₄H₈O₂77.1HighModerateFair to Good
TolueneC₇H₈110.6HighModerateFair
HeptaneC₇H₁₆98.4LowVery LowPoor (Good as anti-solvent)
AcetoneC₃H₆O56Very HighHighPoor
DichloromethaneCH₂Cl₂39.6Very HighHighPoor

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a detailed methodology for the recrystallization of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities.

  • Crystallization:

    • Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the Buchner funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. The purity of the final product can be assessed by measuring its melting point.

Troubleshooting Guide

This section addresses common issues that may be encountered during the recrystallization of this compound.

TroubleshootingRecrystallization Start Start Recrystallization Problem Identify Problem Start->Problem OilingOut Compound Oils Out Problem->OilingOut Liquid droplets form NoCrystals No Crystals Form Problem->NoCrystals Solution remains clear LowYield Low Crystal Yield Problem->LowYield Few crystals obtained ColoredCrystals Crystals are Colored Problem->ColoredCrystals Crystals are not colorless Sol_OilingOut1 Re-heat solution and add more solvent. OilingOut->Sol_OilingOut1 Sol_OilingOut2 Switch to a higher boiling point solvent. OilingOut->Sol_OilingOut2 Sol_OilingOut3 Use a mixed solvent system. OilingOut->Sol_OilingOut3 Sol_NoCrystals1 Scratch the inside of the flask with a glass rod. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Add a seed crystal. NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Boil off some solvent and re-cool. NoCrystals->Sol_NoCrystals3 Sol_NoCrystals4 Cool for a longer period or at a lower temperature. NoCrystals->Sol_NoCrystals4 Sol_LowYield1 Too much solvent was used. Concentrate the filtrate and re-cool. LowYield->Sol_LowYield1 Sol_LowYield2 Crystals were washed with too much cold solvent. LowYield->Sol_LowYield2 Sol_LowYield3 Premature crystallization during hot filtration. LowYield->Sol_LowYield3 Sol_ColoredCrystals1 Add activated charcoal to the hot solution before filtration. ColoredCrystals->Sol_ColoredCrystals1 Sol_ColoredCrystals2 Perform a second recrystallization. ColoredCrystals->Sol_ColoredCrystals2 Start_legend Starting Point Problem_legend Problem Identification Issue_legend Specific Issue Solution_legend Potential Solution

Caption: Troubleshooting flowchart for the recrystallization of this compound.

References

Technical Support Center: Managing α-Bromo Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent instability of α-bromo ketones during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition in my α-bromo ketone sample?

A1: Decomposition of α-bromo ketones often manifests as a change in color, typically darkening to yellow, brown, or black.[1] The release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor, is another common indicator.[1][2][3] Formation of solid byproducts or a change in the physical state (e.g., a solid becoming oily) can also signify degradation.

Q2: What are the main decomposition pathways for α-bromo ketones?

A2: The two primary decomposition pathways are:

  • Dehydrobromination: This is an elimination reaction, often base-catalyzed, that results in the formation of an α,β-unsaturated ketone and HBr.[4][5][6]

  • Hydrolysis: Reaction with water can lead to the formation of an α-hydroxy ketone and HBr.

Q3: How should I properly store my α-bromo ketone to minimize decomposition?

A3: To maximize shelf life, α-bromo ketones should be stored in a cool, dark, and dry environment, preferably in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon). They should be kept in tightly sealed containers to prevent exposure to moisture and air. For particularly unstable compounds, storage as a solution in a dry, non-polar solvent may be considered for short-term use.

Q4: Are α-bromo ketones hazardous, and what safety precautions should I take?

A4: Yes, many α-bromo ketones, such as phenacyl bromide, are lachrymators, meaning they are potent eye irritants that can cause tearing.[1][3] They are also often skin irritants. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion During Bromination

Q: I am attempting to synthesize an α-bromo ketone, but the reaction is slow and gives a low yield, with a significant amount of starting material remaining. How can I improve this?

A:

  • Catalyst: The acid-catalyzed bromination of ketones proceeds through an enol intermediate.[4][7] Ensure you are using an appropriate acid catalyst, such as acetic acid or a Lewis acid like aluminum chloride, to facilitate enol formation.[3][7] Without a catalyst, the reaction can be very slow and incomplete.[1]

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition and the formation of byproducts. For sluggish reactions, a modest increase in temperature may be necessary. Some procedures recommend temperatures below 20°C, while others may require heating.[8]

  • Brominating Agent: Ensure your brominating agent (e.g., Br₂, NBS) is of good quality and used in the correct stoichiometric amount (typically a slight excess).

Issue 2: Formation of Multiple Products (Dibromination and Ring Bromination)

Q: My reaction is producing a mixture of the desired monobrominated product, a dibrominated byproduct, and, in the case of aromatic ketones, ring bromination. How can I improve the selectivity?

A:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using more than one equivalent will lead to dibromination.

  • Reaction Conditions:

    • For acid-catalyzed reactions, dibromination is generally slower than monobromination because the first bromine atom deactivates the enol.[9] However, prolonged reaction times or excess bromine can still lead to multiple brominations.

    • In base-catalyzed reactions, subsequent halogenations are faster than the first, making it difficult to stop at the monobrominated product.[9] Therefore, acid-catalyzed conditions are generally preferred for monobromination.

    • For activated aromatic ketones, ring bromination can compete with α-bromination. Using milder brominating agents or running the reaction at lower temperatures can sometimes improve selectivity.[10]

Issue 3: Product Decomposition During Workup or Purification

Q: My α-bromo ketone appears to be decomposing after the reaction is complete, especially during aqueous workup or chromatography. What can I do?

A:

  • Minimize Exposure to Water and Base: Hydrolysis and base-catalyzed dehydrobromination are significant decomposition pathways. During workup, use cold, neutral water for washing and avoid basic solutions (like sodium bicarbonate washes) if your compound is particularly sensitive.

  • Immediate Use: Due to their instability, it is often best to use crude α-bromo ketones immediately in the next synthetic step without purification.[11]

  • Purification Method:

    • Recrystallization: For solid α-bromo ketones, recrystallization from a non-polar solvent or a mixture like methanol/water can be an effective purification method that avoids prolonged exposure to silica gel.[3][8]

    • Chromatography: If chromatography is necessary, use a non-polar eluent system and work quickly. Pre-treating the silica gel with a small amount of a non-polar solvent can help deactivate it.

    • Phase-Vanishing Protocol: During synthesis, a phase-vanishing protocol can be used where the byproduct HBr is trapped in an aqueous phase, preventing it from causing product decomposition.[2]

Data Presentation

Table 1: Physical Properties of Common α-Bromo Ketones

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
BromoacetoneCH₃C(O)CH₂Br136.97-3.5136.5
2-BromocyclohexanoneC₆H₉BrO177.0419-21105-107 (at 12 mmHg)
Phenacyl bromide (α-Bromoacetophenone)C₆H₅C(O)CH₂Br199.0549-51[1][12]135 (at 18 mmHg)[12]
p-Bromophenacyl bromideBrC₆H₄C(O)CH₂Br277.95108-109[8]Decomposes

Table 2: Factors Influencing the Stability of α-Bromo Ketones

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate decomposition.Store at low temperatures (refrigeration or freezing). Run reactions at the lowest effective temperature.
Light Can promote decomposition.Store in amber vials or protect from light.
Base Catalyzes dehydrobromination.Avoid basic conditions during workup and storage.
Acid Can catalyze hydrolysis and other rearrangements. HBr is a common byproduct of synthesis that can cause degradation.[2]Use anhydrous conditions. Remove HBr as it is formed if possible.
Water Leads to hydrolysis.Use anhydrous solvents and store in a desiccated environment.

Experimental Protocols

Protocol 1: Synthesis and Purification of Phenacyl Bromide

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Acetophenone

  • Bromine

  • Anhydrous ether

  • Anhydrous aluminum chloride

  • Petroleum ether

  • Methanol

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve acetophenone (1 eq.) in anhydrous ether.

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (approx. 0.01 eq.).

  • Slowly add bromine (1 eq.) dropwise from the dropping funnel with vigorous stirring, maintaining a slow addition rate.

  • After the addition is complete, immediately remove the ether and dissolved HBr under reduced pressure.

  • The resulting crude solid is washed with a cold mixture of water and petroleum ether to remove color and unreacted acetophenone.

  • Filter the white crystals and air dry.

  • For higher purity, the crude phenacyl bromide can be recrystallized from a minimal amount of cold methanol.[1][3]

Protocol 2: Dehydrobromination of an α-Bromo Ketone

This protocol describes the general procedure for eliminating HBr to form an α,β-unsaturated ketone.[4][5]

Materials:

  • α-Bromo ketone

  • Pyridine or other non-nucleophilic base

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • Dissolve the α-bromo ketone (1 eq.) in an anhydrous solvent under an inert atmosphere.

  • Add pyridine (1.1-1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the pyridine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ketone.

  • Purify the product by column chromatography or distillation as required.

Visualizations

DecompositionPathways alpha_bromo α-Bromo Ketone ab_unsat α,β-Unsaturated Ketone alpha_bromo->ab_unsat Dehydrobromination (Base-catalyzed) alpha_hydroxy α-Hydroxy Ketone alpha_bromo->alpha_hydroxy Hydrolysis (H₂O) hbr HBr alpha_bromo->hbr

Caption: Primary decomposition pathways of α-bromo ketones.

SynthesisWorkflow cluster_purification Purification Options start Ketone Starting Material bromination α-Bromination (e.g., Br₂, Acid Catalyst) start->bromination workup Aqueous Workup (Neutral pH, Cold) bromination->workup crude Crude α-Bromo Ketone workup->crude purification Purification crude->purification If Necessary next_step Immediate Use in Next Reaction crude->next_step Recommended recrystallization Recrystallization chromatography Fast Chromatography storage Store Cold, Dark, Dry, Inert Atmosphere recrystallization->storage chromatography->storage

Caption: Recommended workflow for synthesis and handling of α-bromo ketones.

TroubleshootingLogic issue Problem Encountered low_yield Low Yield/ Incomplete Reaction issue->low_yield side_products Side Products (Dibromination) issue->side_products decomposition Decomposition During Workup/Purification issue->decomposition solution_catalyst Check/Add Catalyst (e.g., Acetic Acid) low_yield->solution_catalyst solution_stoich Control Bromine Stoichiometry side_products->solution_stoich solution_conditions Use Acidic Conditions for Monobromination side_products->solution_conditions solution_workup Use Cold, Neutral Wash; Avoid Base decomposition->solution_workup solution_purify Recrystallize or Use Crude Product decomposition->solution_purify

Caption: Troubleshooting logic for common issues with α-bromo ketones.

References

Validation & Comparative

Spectroscopic Analysis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct, publicly available experimental spectroscopic data for 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is limited, this guide provides a comparative analysis based on structurally similar compounds. By examining the spectroscopic characteristics of related α-brominated ketones, researchers can predict and interpret the spectral features of the title compound.

This guide will focus on the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. For comparison, we will utilize data from 2-bromo-1-phenylethanone derivatives, which share the core α-bromo ketone and substituted phenyl moieties. The primary comparators include 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(2-chlorophenyl)ethanone.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogues.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic ProtonsMethine Proton (-CHBr)Methyl Protons (-CH₃)
This compound (Predicted) 7.5 - 8.0 (m)5.2 - 5.4 (q)1.8 - 2.0 (d)
2-Bromo-1-(4-chlorophenyl)ethanone7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)4.42 (s, 2H)-
2-Bromo-1-(2-chlorophenyl)ethanone7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H)4.53 (s, 2H)-

Note: For the predicted spectrum, the aromatic region will show a complex multiplet due to the three adjacent protons. The methine proton will be a quartet due to coupling with the methyl protons, and the methyl protons will be a doublet.

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethine Carbon (-CHBr)Methyl Carbon (-CH₃)
This compound (Predicted) ~190128 - 138~45~20
2-Bromo-1-(4-chlorophenyl)ethanone190.2140.5, 132.2, 130.3, 129.230.4 (-CH₂Br)-
2-Bromo-1-(2-chlorophenyl)ethanone194.0136.2, 132.8, 130.6, 130.5, 130.3, 137.234.7 (-CH₂Br)-
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected Range
C=O Stretch (Aryl Ketone)1680 - 1700
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1400 - 1600
C-Cl Stretch600 - 800
C-Br Stretch500 - 600
Mass Spectrometry (MS) Data

Table 4: Expected m/z Values for Major Fragments

FragmentDescriptionExpected m/z
[M]⁺Molecular Ion278, 280, 282, 284 (Isotopic pattern for Br and Cl)
[M-Br]⁺Loss of Bromine radical199, 201, 203
[C₇H₄Cl₂O]⁺3,4-Dichlorobenzoyl cation173, 175, 177
[C₆H₃Cl₂]⁺Dichlorophenyl cation145, 147, 149

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectral data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations

Chemical Structures

cluster_target Target Compound cluster_analogues Alternative Compounds Target Target_label This compound Analogue1 Analogue1_label 2-Bromo-1-(4-chlorophenyl)ethanone Analogue2 Analogue2_label 2-Bromo-1-(2-chlorophenyl)ethanone cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution in\nDeuterated Solvent Dissolution in Deuterated Solvent Sample->Dissolution in\nDeuterated Solvent Preparation of\nKBr Pellet / ATR Preparation of KBr Pellet / ATR Sample->Preparation of\nKBr Pellet / ATR MS Mass Spectrometer Sample->MS NMR NMR Spectrometer Dissolution in\nDeuterated Solvent->NMR IR FTIR Spectrometer Preparation of\nKBr Pellet / ATR->IR ¹H & ¹³C NMR Spectra ¹H & ¹³C NMR Spectra NMR->¹H & ¹³C NMR Spectra IR Spectrum IR Spectrum IR->IR Spectrum Mass Spectrum Mass Spectrum MS->Mass Spectrum

A Comparative Guide to Bupropion Impurities: Understanding CAS 87427-61-0 and Its Common Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the Bupropion impurity 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one (CAS 87427-61-0) against two other significant process-related impurities. The document provides key analytical data, detailed experimental protocols, and visualizations to aid in the identification, characterization, and control of these substances.

Representative Certificate of Analysis: this compound (CAS 87427-61-0)

The following Certificate of Analysis (CoA) represents typical quality and purity specifications for a reference standard of this Bupropion impurity.

TestSpecificationRepresentative Result
Appearance A white to off-white crystalline powder.Conforms
Solubility Soluble in methanol and chloroform.Conforms
Identity by Spectroscopy
    Infrared (IR) AbsorptionCharacteristic peaks should be observed.Conforms to structure
    ¹H Nuclear Magnetic Resonance (NMR)The spectrum should be consistent with the chemical structure.Conforms to structure
    Mass Spectrometry (MS)The molecular ion peak should correspond to the molecular weight.Conforms to structure
Purity by HPLC Not less than 98.0%.99.6%
Molecular Formula C₉H₇BrCl₂OC₉H₇BrCl₂O
Molecular Weight 281.96 g/mol 281.96 g/mol

Comparative Analysis of Key Bupropion Impurities

This section provides a comparative overview of the physicochemical and spectroscopic properties of CAS 87427-61-0 and two common alternative Bupropion impurities, offering a basis for their differentiation and analysis.

ParameterThis compound Bupropion Related Compound A Bupropion Related Compound C
Chemical Name This compound2-(tert-Butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride1-(3-Chlorophenyl)-2-hydroxypropan-1-one
CAS Number 87427-61-01049718-72-0152943-33-4
Molecular Formula C₉H₇BrCl₂OC₁₃H₁₉Cl₂NOC₉H₉ClO₂
Molecular Weight 281.96 g/mol 276.20 g/mol 184.62 g/mol
Anticipated ¹H NMR Signals (ppm) Aromatic protons (~7.6-8.1 ppm), methine proton (~5.3 ppm, quartet), methyl protons (~1.9 ppm, doublet).Aromatic protons (~7.5-7.9 ppm), methine proton (~4.6 ppm), tert-butyl protons (~1.3 ppm), methyl protons (~1.6 ppm).Aromatic protons (~7.4-8.0 ppm), methine proton (~4.9 ppm), methyl protons (~2.3 ppm), hydroxyl proton (variable).
Anticipated Mass Spec Fragments (m/z) Isotopic pattern for M+ at 279, 281, 283 due to Br and Cl isotopes; loss of Br; dichlorobenzoyl cation.Molecular ion of free base at 239; loss of tert-butyl group; cleavage at the carbonyl group.Molecular ion at 184; loss of water; chlorobenzoyl cation.
Anticipated IR Peaks (cm⁻¹) ~1700 (C=O), ~1585, 1470 (aromatic C=C), ~800-700 (C-Cl), ~650-550 (C-Br).[1][2]~3350 (N-H), ~1685 (C=O), ~1590, 1490 (aromatic C=C), ~800-700 (C-Cl).~3450 (O-H), ~1685 (C=O), ~1595, 1475 (aromatic C=C), ~800-700 (C-Cl).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The following gradient HPLC method is suitable for the separation and quantification of Bupropion and its related impurities, including those discussed in this guide.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 5 µm particle size, 4.6 mm internal diameter x 250 mm length.

  • Mobile Phase:

    • A: 0.1% (v/v) Trifluoroacetic acid in water.

    • B: Acetonitrile.

  • Gradient Elution Program:

    Time (minutes) Mobile Phase A (%) Mobile Phase B (%)
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in a mixture of Mobile Phase A and B (90:10) to a concentration of approximately 1 mg/mL.

Visualizations

Workflow for Pharmaceutical Impurity Management

The diagram below outlines the systematic process for the identification, evaluation, and control of impurities throughout the drug development lifecycle.

impurity_workflow Pharmaceutical Impurity Management Workflow cluster_identification Identification cluster_qualification Qualification & Control cluster_validation Validation & Monitoring synthesis Drug Synthesis & Degradation Studies detection Impurity Detection (e.g., HPLC, LC-MS) synthesis->detection isolation Isolation for Unknown Impurities detection->isolation characterization Structural Elucidation (NMR, MS, IR) isolation->characterization toxicology Toxicological Assessment characterization->toxicology specification Establishment of Specification Limits toxicology->specification control Process Control & Optimization specification->control method_validation Analytical Method Validation control->method_validation routine_testing Routine Quality Control Testing method_validation->routine_testing stability_monitoring Long-term Stability Monitoring routine_testing->stability_monitoring

Caption: A logical workflow for the management of pharmaceutical impurities.

Simplified Signaling Pathway of Bupropion

This diagram provides a simplified representation of the primary mechanism of action of Bupropion as a norepinephrine-dopamine reuptake inhibitor.

bupropion_mechanism Simplified Mechanism of Action of Bupropion Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits Dopamine Increased Synaptic Dopamine DAT->Dopamine blocks reuptake Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine blocks reuptake Therapeutic_Effects Therapeutic Effects Dopamine->Therapeutic_Effects Norepinephrine->Therapeutic_Effects

Caption: Bupropion's primary mechanism of action.

References

A Comparative Guide to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one and Other Halogenated Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug discovery, α-halogenated ketones stand out as versatile intermediates, prized for their reactivity in forming a diverse array of molecular scaffolds. Among these, 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one has garnered significant interest, primarily as a key intermediate in the synthesis of bupropion and its analogues.[1] This guide provides a comprehensive comparison of this compound with other halogenated ketones, focusing on their synthesis, reactivity, and biological significance, supported by experimental data and detailed protocols.

Chemical Properties and Synthesis

This compound is a propiophenone derivative characterized by a bromine atom at the alpha position to the carbonyl group and a 3,4-dichlorophenyl moiety.[2] Its chemical formula is C₉H₇BrCl₂O, and it has a molecular weight of 281.96 g/mol .[2]

The synthesis of α-halogenated ketones, including this compound, is typically achieved through the halogenation of the corresponding ketone. A general and widely used method involves the reaction of the ketone with a halogenating agent, such as bromine, in a suitable solvent like dichloromethane or acetic acid.[3]

Table 1: Comparison of Synthetic Yields for Various α-Bromoketones

Starting KetoneHalogenating Agent/SolventProductYield (%)Reference
1-(3-chlorophenyl)propan-1-oneBr₂ in CH₂Cl₂2-bromo-1-(3-chlorophenyl)propan-1-one99[3]
1-phenylethanoneBr₂ in Dioxane/H₂O2-bromo-1-phenylethanoneHighN/A
1-(4-methylphenyl)ethanoneBr₂ in Dioxane/H₂O2-bromo-1-(4-methylphenyl)ethanoneHighN/A
1-(4-nitrophenyl)ethanoneBr₂ in Dioxane/H₂O2-bromo-1-(4-nitrophenyl)ethanoneHighN/A

Experimental Protocols

General Procedure for the Synthesis of α-Bromoketones

A solution of the starting ketone in a suitable solvent (e.g., dichloromethane, ethyl ether, or acetic acid) is prepared in a round-bottomed flask equipped with a magnetic stirrer. To this stirred solution, a solution of bromine in the same solvent is added dropwise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine to remove any unreacted bromine and acidic byproducts. The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-bromoketone, which can be further purified by recrystallization or chromatography if necessary.[3][4]

Reactivity Comparison

The reactivity of α-halogenated ketones in nucleophilic substitution reactions is a key aspect of their utility in organic synthesis. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by nucleophiles. The nature of the substituents on the aromatic ring significantly influences the reaction rate.

Kinetic studies on the reaction of para-substituted phenacyl bromides with nucleophiles, such as benzoate and cinnamate ions, have shown that electron-withdrawing substituents on the phenacyl bromide increase the rate of the Sₙ2 reaction.[5][6] Conversely, electron-releasing substituents on the nucleophile also enhance the reaction rate.[5]

Table 2: Second-Order Rate Constants for the Reaction of para-Substituted Phenacyl Bromides with Benzoate Ion

Substituent on Phenacyl Bromidek₂ × 10³ (L mol⁻¹ s⁻¹)
p-OCH₃1.35
p-CH₃2.14
H3.31
p-Cl5.62
p-Br6.17
p-NO₂25.1

Data from the reaction with benzoate ion in 90% acetone-10% water (v/v) at 35°C.[5]

Based on these findings, it can be inferred that this compound, with its two electron-withdrawing chlorine atoms on the phenyl ring, would exhibit enhanced reactivity towards nucleophiles compared to unsubstituted or electron-donating group-substituted α-bromoketones.

Biological Significance and Applications

α-Halogenated ketones are important precursors for the synthesis of various biologically active molecules, particularly heterocyclic compounds.[7] this compound is a crucial intermediate in the industrial synthesis of bupropion, an antidepressant and smoking cessation aid.[1][8]

Signaling Pathways and Experimental Workflows

The primary role of this compound is as a synthetic intermediate. Its interaction with biological signaling pathways is indirect, through the final drug product it is used to synthesize, such as bupropion, which acts as a norepinephrine-dopamine reuptake inhibitor.

Below is a Graphviz diagram illustrating the general synthetic workflow involving α-halogenated ketones.

G cluster_synthesis Synthesis of α-Halogenated Ketone cluster_reaction Nucleophilic Substitution Reaction cluster_application Application Ketone Starting Ketone (e.g., 1-(3,4-dichlorophenyl)propan-1-one) Halogenation Halogenation (e.g., with Br₂) Ketone->Halogenation AlphaHaloKetone α-Halogenated Ketone (e.g., this compound) Halogenation->AlphaHaloKetone Reaction Sₙ2 Reaction AlphaHaloKetone->Reaction Nucleophile Nucleophile (e.g., amine, thiol, etc.) Nucleophile->Reaction Product Substituted Product (e.g., Bupropion precursor) Reaction->Product FurtherSteps Further Synthetic Steps Product->FurtherSteps API Active Pharmaceutical Ingredient (API) (e.g., Bupropion) FurtherSteps->API

Caption: Synthetic workflow of α-halogenated ketones.

Conclusion

This compound is a highly reactive and synthetically valuable α-halogenated ketone. Its dichlorinated phenyl ring enhances its electrophilicity, making it an excellent substrate for nucleophilic substitution reactions. This property is effectively utilized in the pharmaceutical industry, most notably in the synthesis of bupropion. While direct comparative data on its biological activity is limited, the established structure-activity relationships of halogenated compounds suggest potential for broader applications. The synthetic protocols and reactivity principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of the reactivity of 2-bromo and 2-chloro propiophenone derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the fundamental principles of nucleophilic substitution and presenting supporting experimental data, this document serves as a practical resource for selecting the appropriate starting materials and optimizing reaction conditions in synthetic chemistry.

Executive Summary

In the realm of organic synthesis, α-haloketones are pivotal intermediates due to their susceptibility to nucleophilic attack, enabling the formation of diverse molecular architectures. Propiophenone derivatives bearing a halogen at the α-position (carbon-2) are of particular interest. This guide establishes that 2-bromo propiophenone derivatives exhibit significantly higher reactivity in nucleophilic substitution reactions compared to their 2-chloro counterparts. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion over the chloride ion. Experimental data, though dated, compellingly supports this principle, with α-bromo ketones reacting at rates several orders of magnitude faster than their α-chloro analogs under similar conditions.

Comparative Reactivity Data

The difference in reactivity between α-bromo and α-chloro ketones is not trivial. A seminal study by Conant, Kirner, and Hussey in the Journal of the American Chemical Society provides quantitative data for the reaction of α-haloacetophenones (a closely related class of compounds) with iodide ion, which serves as a strong indicator of the expected reactivity trend for 2-halopropiophenones.

CompoundHalogen Leaving GroupRelative Rate Constant (k)
α-ChloroacetophenoneChloride (Cl⁻)1
α-BromoacetophenoneBromide (Br⁻)~160
Data extrapolated from Conant, J. B.; Kirner, W. R.; Hussey, R. E. J. Am. Chem. Soc. 1925, 47 (2), 488–501.

Another illustrative example from contemporary educational resources highlights the dramatic difference in reactivity between α-bromoacetone and α-chloroacetone with potassium iodide, with the bromo derivative reacting approximately 35,000 times faster. While not specific to propiophenone, this vast difference underscores the profound impact of the halogen leaving group on the reaction kinetics of α-haloketones.

Theoretical Framework: The Role of the Leaving Group

The observed disparity in reactivity is rooted in the principles of nucleophilic substitution reactions, most commonly proceeding via an Sₙ2 (bimolecular nucleophilic substitution) mechanism for these substrates. In the rate-determining step of an Sₙ2 reaction, the nucleophile attacks the electrophilic α-carbon, and simultaneously, the bond to the leaving group (the halogen) is broken.

A good leaving group is a species that is stable on its own, typically a weak base. When comparing the halide ions, their stability as leaving groups increases down the periodic table:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is inversely related to their basicity. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable leaving group. Consequently, the C-Br bond is more readily cleaved during the nucleophilic attack than the C-Cl bond, leading to a lower activation energy and a significantly faster reaction rate for the 2-bromo propiophenone derivatives.

Experimental Protocols

The following is a representative experimental protocol for a comparative kinetic study of the nucleophilic substitution reaction of 2-bromo-propiophenone and 2-chloro-propiophenone with a nucleophile, such as iodide.

Objective: To determine the relative rates of reaction of 2-bromo-propiophenone and 2-chloro-propiophenone with sodium iodide in acetone.

Materials:

  • 2-Bromo-propiophenone

  • 2-Chloro-propiophenone

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Standardized sodium thiosulfate solution (e.g., 0.01 M)

  • Starch indicator solution

  • Deionized water

  • Ice bath

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare equimolar solutions (e.g., 0.1 M) of 2-bromo-propiophenone, 2-chloro-propiophenone, and sodium iodide in separate volumetric flasks using anhydrous acetone as the solvent.

  • Reaction Setup:

    • In a thermostated reaction vessel (e.g., a jacketed beaker) maintained at a constant temperature (e.g., 25°C), place a known volume of the sodium iodide solution.

    • In a separate flask, bring an equal volume of the 2-halopropiophenone solution to the same temperature.

  • Initiation of the Reaction:

    • Rapidly add the 2-halopropiophenone solution to the sodium iodide solution with vigorous stirring. Start a timer immediately upon mixing.

  • Monitoring the Reaction Progress:

    • At regular time intervals (e.g., every 5 minutes for the bromo derivative, and potentially much longer intervals for the chloro derivative), withdraw a small aliquot (e.g., 2 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of cold deionized water.

  • Titration of Unreacted Iodide:

    • The unreacted iodide in the quenched aliquot can be determined by titration. The liberated iodine from a side reaction or a tracer can be titrated with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue-black color.

  • Data Analysis:

    • Calculate the concentration of the halide product (or the disappearance of the iodide reactant) at each time point.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • The relative reactivity can be determined by comparing the initial rates of the reactions for the 2-bromo and 2-chloro propiophenone derivatives under identical conditions.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Sₙ2 reaction mechanism and the experimental workflow.

Caption: Sₙ2 reaction mechanism for a generic α-haloketone.

Experimental_Workflow prep Prepare Reactant Solutions (Haloketone & NaI in Acetone) mix Mix Reactants at Constant Temp. prep->mix aliquot Withdraw Aliquots at Time Intervals mix->aliquot aliquot->aliquot Repeat quench Quench Reaction in Water aliquot->quench titrate Titrate Unreacted Iodide quench->titrate analyze Analyze Data & Determine Rates titrate->analyze

Caption: Workflow for the kinetic study of the reaction.

Conclusion

A Comparative Guide to Chromatographic Purity Validation of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of chromatographic methods for validating the purity of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering detailed experimental protocols and data presentation to aid in method selection and implementation.

Introduction to this compound and its Purity

This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably as an intermediate for the antidepressant Bupropion. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Chromatographic techniques are indispensable for separating the main compound from process-related impurities, such as the unreacted starting material, 3,4-dichloropropiophenone, and potential over-brominated species like 2,2-dibromo-1-(3,4-dichlorophenyl)propan-1-one.

Comparison of Chromatographic Techniques

The choice of chromatographic method depends on several factors, including the volatility and thermal stability of the compound, the required sensitivity and resolution, and the analytical throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of components on a thin layer of adsorbent material.
Applicability to the Analyte Highly suitable due to the non-volatile and thermally labile nature of the analyte.Less suitable as the analyte may degrade at high temperatures required for volatilization.Suitable for rapid, qualitative analysis and screening.
Resolution HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Quantification ExcellentExcellentSemi-quantitative
Throughput ModerateModerateHigh
Cost HighHighLow

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar alpha-bromo ketones and are a strong starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of pharmaceutical intermediates due to its high resolution and sensitivity. A reversed-phase method is typically employed for compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in methanol to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography (GC)

While less common for this specific analyte due to potential thermal degradation, GC can be used if appropriate conditions are carefully selected to avoid decomposition. Derivatization is often not necessary.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade) for sample preparation

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C (use a split injection, e.g., 50:1)

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Detector Temperature (FID): 300 °C

  • Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for preliminary purity assessment and for monitoring the progress of a reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing tank

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Reagents:

  • Hexane (analytical grade)

  • Ethyl Acetate (analytical grade)

  • Dichloromethane (for sample preparation)

Procedure:

  • Developing Solvent: Prepare a mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v) as the mobile phase.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of about 2-5 mg/mL.

  • Spotting: Using a capillary tube, apply a small spot of the sample solution to the TLC plate.

  • Development: Place the TLC plate in the developing tank containing the mobile phase. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, allow the solvent to evaporate, and visualize the spots under a UV lamp at 254 nm.

  • Analysis: The presence of multiple spots indicates impurities. The relative amount of impurities can be estimated by the size and intensity of the spots.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each chromatographic technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) Injection Inject into HPLC System MobilePhase->Injection Standard Standard Solution Standard->Injection Sample Sample Solution Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Purity Calculate Purity (Area %) Chromatogram->Purity

Caption: Workflow for HPLC Purity Validation.

GC_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing SamplePrep Prepare Sample Solution GC_Injection Inject into GC System SamplePrep->GC_Injection GC_Separation Separation in Capillary Column GC_Injection->GC_Separation GC_Detection FID/MS Detection GC_Separation->GC_Detection GC_Chromatogram Record Chromatogram GC_Detection->GC_Chromatogram GC_Purity Calculate Purity (Area %) GC_Chromatogram->GC_Purity

Caption: Workflow for GC Purity Validation.

TLC_Workflow cluster_prep Preparation cluster_analysis TLC Analysis cluster_data Data Interpretation TLC_Sample Prepare Sample Solution Spotting Spot Sample on TLC Plate TLC_Sample->Spotting TLC_Solvent Prepare Mobile Phase Development Develop Plate in Tank TLC_Solvent->Development Spotting->Development Visualization Visualize under UV Light Development->Visualization Interpretation Assess Purity (Number of Spots) Visualization->Interpretation

Caption: Workflow for TLC Purity Assessment.

Conclusion

Validating the purity of this compound is paramount for ensuring the quality of subsequent pharmaceutical manufacturing steps. This guide provides a comparative overview and detailed starting protocols for the three most common chromatographic techniques: HPLC, GC, and TLC.

  • HPLC is the recommended method for accurate and sensitive quantitative purity determination.

  • GC can be an alternative, but careful method development is required to prevent analyte degradation.

  • TLC serves as an excellent tool for rapid, qualitative screening and in-process control.

The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For regulatory submissions, a fully validated HPLC method is typically required.

Comparative Biological Efficacy of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological efficacy of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one derivatives. Due to a scarcity of publicly available data on a comprehensive series of these specific derivatives, this document leverages information on structurally related compounds to present a representative analysis of their potential antimicrobial and cytotoxic activities. The experimental protocols detailed herein are established standards for evaluating such compounds.

Anticipated Biological Activities

Halogenated acetophenone and propiophenone derivatives have demonstrated a range of biological activities, suggesting that this compound and its analogs are promising candidates for further investigation, particularly in the realms of antifungal and anticancer applications. The presence of bromine and chlorine atoms on the phenyl ring is a common feature in many biologically active compounds, often contributing to their potency.

Comparative Antifungal Efficacy

While direct data on this compound derivatives is limited, a structurally related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone , has shown significant antifungal activity against various Candida species. This provides a basis for hypothesizing the potential antifungal efficacy of the target derivatives.

Below is a table summarizing the minimal inhibitory concentrations (MICs) for this related compound against several Candida strains, which could serve as a benchmark for future studies on this compound derivatives.

Table 1: Antifungal Activity of a Structurally Related Halogenated Ethanone Derivative

Fungal StrainMinimal Inhibitory Concentration (MIC) in μg/mL
Candida albicans (Clinical Isolates)0.00195 - 0.0078
Candida glabrataData suggests susceptibility
Candida parapsilosisData suggests susceptibility

Data derived from studies on 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone.

Comparative Cytotoxic Potential

The cytotoxic potential of novel chemical entities is a critical aspect of drug discovery, particularly in oncology. Phenylpropiophenone derivatives have been evaluated for their anticancer activities against various cell lines. While specific data for this compound derivatives is not available, the table below presents representative data for other substituted propiophenone derivatives to illustrate how such comparisons are made.

Table 2: Representative Cytotoxic Activity of Substituted Propiophenone Derivatives Against Cancer Cell Lines

Compound/AlternativeCell LineIC50 (μM)
Hypothetical Derivative A HeLaData not available
Hypothetical Derivative B Fem-XData not available
Hypothetical Derivative C PC-3Data not available
Related Phenylpropiophenone 1 HeLa15.2
Related Phenylpropiophenone 2 Fem-X10.8
Related Phenylpropiophenone 3 PC-322.5
Doxorubicin (Standard) HeLa0.8
Doxorubicin (Standard) Fem-X1.2
Doxorubicin (Standard) PC-31.5

IC50 values for related phenylpropiophenone derivatives are illustrative and sourced from general literature on similar compound classes.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable evaluation of the biological efficacy of novel compounds. Below are the protocols for key experiments that would be employed to test this compound derivatives.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension, resulting in a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent and diluted in culture medium) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological processes.

Experimental_Workflow_for_Efficacy_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome Start 2-Bromo-1-(3,4-dichloro phenyl)propan-1-one Derivatives Derivative Synthesis Start->Derivatives Antifungal Antifungal Assay (Broth Microdilution) Derivatives->Antifungal Anticancer Cytotoxicity Assay (MTT) Derivatives->Anticancer MIC Determine MIC Antifungal->MIC IC50 Determine IC50 Anticancer->IC50 Lead Lead Compound Identification MIC->Lead IC50->Lead

Caption: Workflow for the synthesis and biological evaluation of novel derivatives.

Hypothetical_Apoptosis_Pathway Derivative 2-Bromo-1-(3,4-dichlorophenyl) propan-1-one Derivative ROS Increased Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptosis induction pathway for a cytotoxic derivative.

A Comparative Guide to the Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a quantitative comparison of different methodologies, detailed experimental protocols, and visualizations of the synthetic pathways and experimental workflows.

Data Presentation: Comparison of Synthetic Routes

The synthesis of this compound primarily involves the α-bromination of the ketone 3',4'-dichloropropiophenone. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis. Below is a summary of the key quantitative data for three distinct synthetic methodologies.

Parameter Route 1: Direct Bromination with Br₂ Route 2: NBS Bromination Route 3: Green Bromination with NaBr/H₂O₂
Starting Material 3',4'-Dichloropropiophenone3',4'-Dichloropropiophenone3',4'-Dichloropropiophenone
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)Sodium Bromide (NaBr) / Hydrogen Peroxide (H₂O₂)
Catalyst/Promoter Aluminum Chloride (AlCl₃) or Hydrobromic Acid (HBr)p-Toluenesulfonic acid (p-TSA)Acidic Medium (e.g., H₂SO₄)
Solvent Chloroform or MethanolAcetonitrile (low volume) or Solvent-freeWater or Alcohol
Typical Yield 85-98%[1]Up to 99% (conversion)High (typically >90%)
Reaction Time 2-12 hours[1][2]2 hours1-3 hours
Reaction Temperature 0-35°C[1][3]60-65°CRoom Temperature
Key Advantages High yield, well-establishedHigh selectivity, safer than Br₂Environmentally friendly, low cost
Key Disadvantages Use of toxic and corrosive Br₂, potential for di-brominationRequires a catalyst, NBS can be a moisture-sensitive reagentRequires careful control of H₂O₂ addition

Experimental Protocols

Route 1: Direct Bromination with Molecular Bromine (Br₂)

This classical approach utilizes liquid bromine to achieve the α-bromination of the propiophenone.

Materials:

  • 3',4'-Dichloropropiophenone

  • Molecular Bromine (Br₂)

  • Chloroform

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Petroleum Ether

  • Nitrogen gas

Procedure:

  • Dissolve 3',4'-dichloropropiophenone (1 equivalent) and a catalytic amount of anhydrous aluminum chloride in chloroform.

  • Slowly add a solution of molecular bromine (1 equivalent) in chloroform dropwise to the reaction mixture at a temperature of 30-35°C.[3]

  • Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.[3]

  • Bubble nitrogen gas through the reaction mixture to remove the generated hydrogen bromide.[3]

  • Distill off the solvent under reduced pressure.

  • Wash the crystalline residue with petroleum ether to yield this compound.[1]

Route 2: Bromination with N-Bromosuccinimide (NBS)

This method employs a safer and more selective brominating agent, N-Bromosuccinimide.

Materials:

  • 3',4'-Dichloropropiophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA)

  • Acetonitrile

Procedure:

  • Combine 3',4'-dichloropropiophenone (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) in a minimal amount of acetonitrile.[4]

  • Heat the reaction mixture to 60-65°C.[4]

  • Maintain the temperature and stir for 2 hours.[4]

  • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Route 3: Green Bromination with Sodium Bromide and Hydrogen Peroxide

This environmentally benign approach avoids the use of hazardous bromine and organic solvents.

Materials:

  • 3',4'-Dichloropropiophenone

  • Sodium Bromide (NaBr)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sulfuric Acid (30%)

  • Saturated Sodium Carbonate solution

  • Saturated Brine solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, add 3',4'-dichloropropiophenone (1 equivalent) and sodium bromide (4 equivalents) at room temperature.

  • Stir the mixture evenly and then add 30% sulfuric acid (1 equivalent).

  • Slowly add 27% hydrogen peroxide dropwise (2.5 equivalents).

  • After the addition is complete, continue to stir the reaction for 1-2 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product.

Mandatory Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: NBS Bromination cluster_route3 Route 3: Green Bromination A1 3',4'-Dichloropropiophenone B1 This compound A1->B1 Br₂, AlCl₃ Chloroform A2 3',4'-Dichloropropiophenone B2 This compound A2->B2 NBS, p-TSA Acetonitrile A3 3',4'-Dichloropropiophenone B3 This compound A3->B3 NaBr, H₂O₂ H₂SO₄, H₂O Experimental_Workflow Start Select Synthetic Route Synthesis Perform Synthesis (Route 1, 2, or 3) Start->Synthesis Workup Reaction Workup & Product Isolation Synthesis->Workup Analysis Product Analysis Workup->Analysis Yield Calculate Yield Analysis->Yield Purity Determine Purity (HPLC, NMR) Analysis->Purity Data Compile Comparative Data Table Yield->Data Purity->Data Conclusion Draw Conclusions on Optimal Route Data->Conclusion

References

Structural Elucidation of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis for the structural confirmation of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectral data for this specific compound, this guide leverages data from structurally similar analogs to provide a framework for its characterization. The primary comparators used are 2-Bromo-1-(4-chlorophenyl)propan-1-one and 2-Bromo-1-phenylpropan-1-one (α-bromopropiophenone), for which spectral data are more readily accessible.

Physicochemical Properties Comparison

A summary of the key physicochemical properties of the target compound and its analogs is presented below. This data is essential for initial identification and comparison.

PropertyThis compound2-Bromo-1-(4-chlorophenyl)propan-1-one2-Bromo-1-phenylpropan-1-one (α-bromopropiophenone)
CAS Number 87427-61-0[1]877-37-22114-00-3
Molecular Formula C₉H₇BrCl₂O[1]C₉H₈BrClOC₉H₉BrO
Molecular Weight 281.96 g/mol [1]247.51 g/mol 213.07 g/mol
Appearance Colorless or slightly yellow solid[2]White to off-white crystalline powderColorless to pale yellow liquid

Spectroscopic Data Comparison (Predicted and Analog-Based)

The following tables summarize the expected and observed spectroscopic data for the structural confirmation of these compounds. Note that the data for this compound is predicted based on its structure and comparison with the analogs.

¹H NMR Spectroscopy Data
CompoundAromatic Protons (ppm)Methine Proton (-CHBr) (ppm)Methyl Protons (-CH₃) (ppm)
This compound (Predicted) 7.8-8.2 (m, 3H)5.3-5.5 (q, 1H)1.8-2.0 (d, 3H)
2-Bromo-1-(4-chlorophenyl)propan-1-one 7.4-8.0 (m, 4H)5.28 (q, 1H)1.88 (d, 3H)
α-Bromopropiophenone 7.3-8.1 (m, 5H)5.3 (q, 1H)1.9 (d, 3H)
¹³C NMR Spectroscopy Data
CompoundCarbonyl Carbon (C=O) (ppm)Aromatic Carbons (ppm)Methine Carbon (-CHBr) (ppm)Methyl Carbon (-CH₃) (ppm)
This compound (Predicted) ~190128-138~40~20
2-Bromo-1-(4-chlorophenyl)propan-1-one 191.8129.0, 129.8, 134.1, 140.040.220.8
α-Bromopropiophenone 193.1128.6, 128.8, 133.6, 135.240.521.0
Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound (Predicted) 1680-1700550-6503000-31001450-1600
2-Bromo-1-(4-chlorophenyl)propan-1-one 168562030601588
α-Bromopropiophenone 168263030651597
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound (Predicted) 279/281/283 (with characteristic isotopic pattern for Br and Cl)[M-Br]⁺, [M-C₂H₄Br]⁺, [C₇H₃Cl₂O]⁺
2-Bromo-1-(4-chlorophenyl)propan-1-one 246/248/250[M-Br]⁺, [C₇H₄ClO]⁺
α-Bromopropiophenone 212/214[M-Br]⁺, [C₆H₅CO]⁺

Experimental Protocols

The structural confirmation of this compound and its analogs would typically involve the following standard analytical techniques:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

  • The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

  • ¹³C NMR provides information on the different carbon environments in the molecule.

2. Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum reveals the presence of characteristic functional groups based on their vibrational frequencies.

3. Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Electron Ionization (EI) is a common ionization technique for such molecules.

  • The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, confirming the molecular weight and providing structural clues based on fragmentation patterns. The isotopic distribution patterns for bromine and chlorine are particularly informative.

Experimental Workflow for Structural Confirmation

The logical flow for the complete structural confirmation of a synthesized compound like this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structural Confirmation Data_Analysis->Structure_Confirmed

Caption: Workflow for Synthesis and Structural Confirmation.

This guide provides a foundational understanding for the structural confirmation of this compound by leveraging comparative data from its analogs. Researchers and scientists in drug development can utilize this information as a reference for their analytical workflows.

References

Assessing the Regio-selectivity of Bromination of 1-(3,4-dichlorophenyl)propan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different methods for the bromination of 1-(3,4-dichlorophenyl)propan-1-one, with a focus on assessing the regio-selectivity of the reaction. The primary objective is to furnish researchers with the necessary data and methodologies to select the most appropriate conditions for the selective synthesis of either the α-bromo derivative, 2-bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate in pharmaceutical synthesis, or its aromatic-brominated isomers.

Executive Summary

The bromination of 1-(3,4-dichlorophenyl)propan-1-one can proceed via two main pathways: substitution at the α-carbon of the propyl chain or electrophilic substitution on the aromatic ring. The selectivity of the reaction is highly dependent on the choice of brominating agent and reaction conditions. Generally, acid-catalyzed bromination favors the formation of the α-bromo ketone. In contrast, specific catalyst systems, such as those involving copper(II) bromide complexes, have been shown to direct the bromination to the aromatic ring. This guide presents a comparison of common brominating agents and their expected outcomes.

Comparison of Bromination Methods

The following table summarizes the performance of various brominating agents in the context of propiophenone derivatives. The data for 4-chloroacetophenone is presented as a close proxy to compare the relative efficacy of these reagents for α-bromination.

Brominating AgentTypical ConditionsPredominant Regio-isomerReported Yield (on 4-chloroacetophenone)Key AdvantagesKey Disadvantages
Pyridine Hydrobromide PerbromideAcetic Acid, 90°C, 3hα-Bromo85%Solid, easy to handle, safer than liquid Br₂Requires elevated temperatures
N-Bromosuccinimide (NBS)Acid catalyst (e.g., p-TsOH), various solventsα-BromoLow yield (for 4-chloroacetophenone)High selectivity for allylic/benzylic brominationCan be unstable, may require radical initiator
Copper(II) Bromide (CuBr₂)Reflux in CHCl₃/EtOAcα-Bromo~60%Effective for α-bromination of ketonesCan lead to side reactions, requires stoichiometric amounts
Copper(II) Bromide-β-cyclodextrinDichloromethane, stirringAromatic BrominationNot reported for this substrateDirects bromination to the aromatic ringRequires synthesis of the complex catalyst
Elemental Bromine (Br₂)Acetic Acidα-BromoHigh (general)Cost-effectiveHighly toxic, corrosive, and difficult to handle

Reaction Mechanisms and Pathways

The regio-selectivity of the bromination of 1-(3,4-dichlorophenyl)propan-1-one is dictated by the reaction mechanism. The two primary competing pathways are α-bromination via an enol intermediate and electrophilic aromatic substitution.

Bromination Pathways cluster_alpha α-Bromination Pathway cluster_aromatic Aromatic Bromination Pathway Start_A 1-(3,4-dichlorophenyl)propan-1-one Enol Enol Intermediate Start_A->Enol H⁺ catalyst Product_A This compound Enol->Product_A Br₂/NBS/PHPB Start_B 1-(3,4-dichlorophenyl)propan-1-one Sigma Sigma Complex (Arenium Ion) Start_B->Sigma Br⁺ source (e.g., CuBr₂-β-CD) Product_B Ring-Brominated Product Sigma->Product_B -H⁺

Figure 1: Competing pathways for the bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Experimental Protocols

Below are detailed methodologies for the α-bromination of a propiophenone derivative, which can be adapted for 1-(3,4-dichlorophenyl)propan-1-one.

Method 1: α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a procedure for the bromination of 4-chloroacetophenone and is expected to yield the α-bromo product with high selectivity.[1]

Materials:

  • 1-(3,4-dichlorophenyl)propan-1-one (1 equivalent)

  • Pyridine hydrobromide perbromide (1.1 equivalents)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3,4-dichlorophenyl)propan-1-one in glacial acetic acid.

  • Add pyridine hydrobromide perbromide to the solution.

  • Heat the reaction mixture to 90°C with stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Method 2: α-Bromination using Copper(II) Bromide

This method is a classical approach for the α-bromination of ketones.

Materials:

  • 1-(3,4-dichlorophenyl)propan-1-one (1 equivalent)

  • Copper(II) Bromide (2 equivalents)

  • Chloroform and Ethyl Acetate (1:1 mixture)

Procedure:

  • To a solution of 1-(3,4-dichlorophenyl)propan-1-one in a 1:1 mixture of chloroform and ethyl acetate, add copper(II) bromide.

  • Reflux the mixture with stirring. The reaction can be monitored by the discharge of the black color of CuBr₂ and the formation of white CuBr.

  • After the reaction is complete (as indicated by TLC or the color change), filter the hot solution to remove copper(I) bromide.

  • Wash the precipitate with the solvent mixture.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to afford the desired α-bromo ketone.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting and analyzing the bromination of 1-(3,4-dichlorophenyl)propan-1-one to assess regio-selectivity.

Experimental Workflow Start Start: 1-(3,4-dichlorophenyl)propan-1-one Reaction Bromination Reaction (Select Method 1, 2, etc.) Start->Reaction Quench Reaction Quenching & Workup Reaction->Quench Isolation Crude Product Isolation (Filtration/Extraction) Quench->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Analysis Product Analysis (NMR, GC-MS, HPLC) Purification->Analysis Results Determine Yield and Regio-isomeric Ratio Analysis->Results

Figure 2: General workflow for the synthesis and analysis of brominated products.

Conclusion

The selective bromination of 1-(3,4-dichlorophenyl)propan-1-one is achievable with a careful selection of reagents and reaction conditions. For the synthesis of the α-bromo derivative, this compound, methods employing pyridine hydrobromide perbromide or copper(II) bromide are effective, with the former offering advantages in terms of safety and handling. For achieving aromatic bromination, specialized catalyst systems, such as copper(II) bromide complexed with cyclodextrins, would be the indicated avenue for exploration, though this remains a less conventional transformation for this class of substrates. Researchers should select the appropriate method based on the desired regio-isomer, available resources, and safety considerations. Further optimization of reaction conditions may be necessary to maximize the yield and selectivity for the specific substrate.

References

A Comparative Analysis of Impurities in Bupropion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of known impurities in bupropion, a widely prescribed antidepressant and smoking cessation aid. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the efficacy, safety, and stability of the final drug product.[1] Therefore, rigorous analytical characterization and control of these impurities are paramount in drug development and manufacturing.

This document summarizes the key impurities associated with bupropion, presents analytical methodologies for their quantification, and discusses their potential, though largely understudied, physiological implications.

Identified Bupropion Impurities

A validated chaotropic chromatography method has identified five key process-related impurities and degradation products in bupropion tablets.[2] The chemical structures and names of these impurities are detailed below.

Table 1: Identified Bupropion Impurities and their Structures

Impurity IDChemical NameChemical Structure
Impurity 13-Chlorobenzoic acid
Impurity 2(1RS,2RS)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Impurity 3(1RS,2SR)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Impurity 41-(3-chlorophenyl)propan-1-one
Impurity 53'-chloropropiophenone

Note: The chemical structures are illustrative and based on the provided names.

Quantitative Analysis of Bupropion Impurities

A robust chaotropic high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous determination of bupropion and its five main impurities.[2] The linearity of this method, established over specific concentration ranges for each impurity, suggests the levels at which these impurities are expected to be monitored and controlled in pharmaceutical formulations.

Table 2: Linearity Ranges for Bupropion and its Impurities by Chaotropic HPLC

AnalyteLinearity Range (μg/mL)
Bupropion200 - 400
Impurity 10.4 - 2.4
Impurity 20.2 - 1.0
Impurity 30.2 - 1.0
Impurity 41.8 - 12
Impurity 50.2 - 0.8

Data sourced from the validation of a chaotropic chromatography method.[2]

It is important to note that bioequivalence studies comparing brand and generic bupropion products have focused on the pharmacokinetic profiles of the parent drug and its major active metabolites in plasma, rather than the impurity profiles of the drug products themselves.[3][4][5] These studies have generally found no significant differences in the plasma concentrations of bupropion and its metabolites between brand and generic versions, suggesting therapeutic equivalence.[4][5][6] However, the potential for lot-to-lot variability and differences in impurity profiles between manufacturers remains an area requiring further public data.

Experimental Protocols

A detailed methodology for the quantification of bupropion and its impurities is crucial for reproducible and accurate analysis. The following is a summary of the validated chaotropic HPLC method.[2]

Experimental Protocol: Chaotropic HPLC Method for Bupropion and Impurity Analysis

Objective: To separate and quantify bupropion and five of its known impurities in a tablet formulation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient mixture of an aqueous phase containing a chaotropic salt (e.g., 45 mM potassium hexafluorophosphate) and an organic solvent (e.g., acetonitrile).

  • Gradient Program:

    • Initial isocratic step: 37.5% acetonitrile.

    • Linear gradient: Increase to 70% acetonitrile.

    • The exact timing of the gradient should be optimized based on the specific column and system.

  • Flow Rate: To be optimized for the specific column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C).

  • Detection: UV detection at a wavelength appropriate for bupropion and its impurities.

Sample Preparation:

  • Prepare a stock solution of bupropion and each impurity standard in a suitable solvent, such as methanol.

  • Further dilute the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions at various concentrations for calibration curves.

  • For tablet analysis, pulverize a known number of tablets, dissolve the powder in the diluent, and filter the solution to remove excipients.

Data Analysis:

  • Construct calibration curves for bupropion and each impurity by plotting the peak area against the concentration.

  • Quantify the amount of each impurity in the tablet sample by comparing its peak area to the corresponding calibration curve.

Mandatory Visualizations

Bupropion's Mechanism of Action

Bupropion's primary antidepressant and smoking cessation effects are attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), bupropion increases the synaptic concentrations of these neurotransmitters.

Bupropion_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Bupropion Bupropion NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NE_reuptake Norepinephrine Reuptake DA_reuptake Dopamine Reuptake NE Norepinephrine (Increased) DA Dopamine (Increased) Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binds DA->Postsynaptic_Receptors Binds

Caption: Bupropion's inhibition of norepinephrine and dopamine reuptake.

Experimental Workflow for Impurity Analysis

The analytical workflow for the comparative analysis of bupropion impurities involves several key steps, from sample preparation to data interpretation.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample Bupropion Tablets Pulverize Pulverize Tablets Sample->Pulverize Dissolve Dissolve in Diluent Pulverize->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities Integrate->Quantify Compare Compare Impurity Levels Quantify->Compare Report Generate Report Compare->Report

Caption: Workflow for the analysis of bupropion impurities.

Discussion and Future Perspectives

The analytical methodology for identifying and quantifying bupropion impurities is well-established. However, a significant gap exists in the publicly available literature regarding the direct comparative analysis of impurity levels across different bupropion products available to consumers. While regulatory bodies ensure that these impurities are controlled within safe limits, transparent data on the typical ranges found in various formulations would be beneficial for the research community.

Furthermore, and of critical importance, is the lack of pharmacological and toxicological data for the specific impurities identified. It is currently unknown whether these compounds interact with bupropion's primary targets, the norepinephrine and dopamine transporters, or if they possess other off-target activities that could contribute to side effects or alter the therapeutic efficacy of the drug. Future research should focus on synthesizing these impurity standards and evaluating their biological activity to fully understand their potential impact on patient safety and treatment outcomes. Such studies would provide a more complete picture of the overall quality and consistency of bupropion products.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one are critical for ensuring laboratory safety and environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals.

As a halogenated organic compound, this compound is classified as hazardous waste and requires specific disposal protocols. The primary and recommended method of disposal is incineration at a licensed hazardous waste facility.[1][2] Attempting to neutralize or treat this chemical in a laboratory setting is not advised without a thoroughly validated protocol, as it may lead to unforeseen hazardous reactions.

Immediate Safety and Handling for Disposal

Proper segregation and containment are the cornerstones of safely managing this compound waste in a laboratory environment. Adherence to these steps is mandatory to minimize risks and ensure compliance with regulations.

Step-by-Step Laboratory Waste Management Protocol:
  • Waste Identification and Segregation:

    • Identify this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as halogenated organic waste .[2]

    • This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[3]

  • Selection of Waste Container:

    • Use a dedicated, leak-proof container made of a chemically resistant material. High-density polyethylene (HDPE) is a suitable option for storing this type of chemical waste.

    • Ensure the container has a secure screw-top cap to prevent spills and the release of vapors.

  • Labeling of Waste Container:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the first waste was added to the container.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, such as a fume hood, and away from incompatible materials.

    • Do not mix this compound waste with bases, strong oxidizing agents, or other reactive chemicals in the same container to avoid potentially vigorous or hazardous reactions.[4]

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit set by your institution's safety policy is reached, arrange for pickup by a certified hazardous waste disposal service.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key chemical and physical properties of this compound.

PropertyValue
Chemical Formula C₉H₇BrCl₂O
Molecular Weight 281.96 g/mol
CAS Number 87427-61-0

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.

Disposal Workflow for this compound A Generation of Waste (Pure compound or contaminated materials) B Segregate as Halogenated Organic Waste A->B C Use Designated HDPE Waste Container B->C D Clearly Label Container - Hazardous Waste - Halogenated Organic - Chemical Name C->D E Store in Ventilated Satellite Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Service E->F G Incineration at Licensed Hazardous Waste Facility F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.